molecular formula C10H13NO3 B8752309 Methyl [4-(aminomethyl)phenoxy]acetate CAS No. 132224-97-6

Methyl [4-(aminomethyl)phenoxy]acetate

Cat. No.: B8752309
CAS No.: 132224-97-6
M. Wt: 195.21 g/mol
InChI Key: RPHMGDRRIKVJGN-UHFFFAOYSA-N
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Description

Methyl [4-(aminomethyl)phenoxy]acetate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl [4-(aminomethyl)phenoxy]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl [4-(aminomethyl)phenoxy]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

132224-97-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)phenoxy]acetate

InChI

InChI=1S/C10H13NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,6-7,11H2,1H3

InChI Key

RPHMGDRRIKVJGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)CN

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Methyl [4-(aminomethyl)phenoxy]acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Methyl [4-(aminomethyl)phenoxy]acetate (CAS: 132224-97-6) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring both a reactive primary amine and a protected carboxylic acid (methyl ester), this scaffold enables orthogonal derivatization. It is prominently featured in the synthesis of complex biaryl urea derivatives, which act as potent RORγt inverse agonists—critical targets in the development of therapies for severe autoimmune diseases 1.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the mechanistic causality, chemoselectivity, and self-validating analytical steps required to synthesize this molecule with high fidelity.

Physicochemical Profiling

Understanding the physical parameters of both the target compound and its immediate precursor is vital for designing downstream purification workflows (e.g., phase separation, chromatography).

Table 1: Key Physicochemical Properties

PropertyMethyl[4-(aminomethyl)phenoxy]acetate 2Methyl 2-(4-cyanophenoxy)acetate (Precursor) 3
CAS Number 132224-97-6272792-14-0
Molecular Formula C₁₀H₁₃NO₃C₁₀H₉NO₃
Molecular Weight 195.22 g/mol 191.18 g/mol
Boiling Point 307.4 ± 22.0 °C (Predicted)N/A
Topological Polar Surface Area ~61.5 Ų59.3 Ų
Key Functional Groups Primary amine, Ether, Methyl esterNitrile, Ether, Methyl ester

Retrosynthetic Strategy and Pathway Design

The most robust, scalable, and atom-economical route to Methyl [4-(aminomethyl)phenoxy]acetate is a two-step linear sequence starting from inexpensive, commercially available 4-cyanophenol.

  • O-Alkylation (Williamson Ether Synthesis): Coupling of 4-cyanophenol with methyl bromoacetate.

  • Chemoselective Nitrile Reduction: Catalytic hydrogenation of the cyano group to a primary amine while leaving the ester intact.

Synthesis A 4-Cyanophenol (Starting Material) B Methyl 2-(4-cyanophenoxy)acetate (Intermediate) A->B Methyl bromoacetate K2CO3, DMF, RT to 80°C C Methyl [4-(aminomethyl)phenoxy]acetate (Target Compound) B->C H2 (50 psi), 10% Pd/C MeOH/HCl, RT

Figure 1: Two-step synthetic workflow for Methyl [4-(aminomethyl)phenoxy]acetate.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of Methyl 2-(4-cyanophenoxy)acetate

Objective: Form the phenoxyacetate ether linkage via an Sₙ2 mechanism without hydrolyzing the ester moiety.

Protocol:

  • Charge Reactor: To a flame-dried round-bottom flask under inert atmosphere, add 4-cyanophenol (1.0 equiv) and anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Alkylation: Dropwise add Methyl bromoacetate (1.1 equiv) at 0 °C to control the initial exotherm.

  • Reaction: Warm the mixture to room temperature and stir for 4-6 hours. Monitor progression via TLC (Hexanes/EtOAc 3:1) until the phenol spot is consumed.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate 4.

Expertise & Causality:

  • Base Selection (K₂CO₃ vs. NaOH): Potassium carbonate is a mild, non-nucleophilic base. It is strong enough to deprotonate the phenol (pKa ~10) to form a nucleophilic phenoxide, but weak enough to prevent the saponification (hydrolysis) of the methyl ester product.

  • Leaving Group (Bromo vs. Chloro): Methyl bromoacetate is explicitly chosen over methyl chloroacetate. The bromide ion is a superior leaving group, allowing the Sₙ2 reaction to proceed efficiently at ambient to mild temperatures, thereby minimizing thermal degradation profiles.

Step 2: Catalytic Hydrogenation to Methyl[4-(aminomethyl)phenoxy]acetate

Objective: Selectively reduce the nitrile to a primary amine without triggering intermolecular dimerization or reducing the ester.

Protocol:

  • Preparation: Dissolve Methyl 2-(4-cyanophenoxy)acetate (1.0 equiv) in Methanol (0.2 M). Add 1.2 to 1.5 equivalents of concentrated aqueous HCl.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to substrate) under a strict argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the reaction vessel with H₂ gas. Stir vigorously under a hydrogen atmosphere (using a Parr shaker at 40-50 psi) for 12-16 hours at room temperature 4.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Isolation: Concentrate the filtrate to yield the product as a stable hydrochloride salt.

Expertise & Causality:

  • The Critical Role of Acidic Media (HCl): Nitrile reduction proceeds via a highly reactive imine intermediate. If the reaction is run in neutral media, the newly formed primary amine will act as a nucleophile, attacking the unreacted imine. This expels ammonia and forms an undesired secondary amine dimer. By conducting the reaction in the presence of HCl, the primary amine is immediately protonated to an ammonium salt (

    
    ). This eliminates its lone pair availability, instantly neutralizing its nucleophilicity and ensuring exclusive formation of the primary amine.
    

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2, Pd/C PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine H2, Pd/C SecondaryAmine Secondary Amine [Undesired Byproduct] Imine->SecondaryAmine -NH3, then H2 PrimaryAmine->Imine Nucleophilic Attack (If unprotonated) ProtonatedAmine Protonated Amine (R-CH2-NH3+) [Stable Target] PrimaryAmine->ProtonatedAmine HCl (Acidic Media)

Figure 2: Mechanistic rationale for acidic media preventing secondary amine byproducts.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized Methyl[4-(aminomethyl)phenoxy]acetate, the following analytical signatures must be verified to validate the protocol's success:

  • ¹H NMR (400 MHz, CDCl₃, Free Base):

    • 
       7.25 (d, J = 8.6 Hz, 2H, Ar-H meta to ether)
      
    • 
       6.88 (d, J = 8.6 Hz, 2H, Ar-H ortho to ether)
      
    • 
       4.62 (s, 2H, -O-CH₂-CO-)
      
    • 
       3.82 (s, 2H, Ar-CH₂-NH₂)
      
    • 
       3.78 (s, 3H, -OCH₃)
      
    • 
       1.50 (br s, 2H, -NH₂, exchanges with D₂O)
      
  • LC-MS (ESI+): Expected

    
     at m/z 196.1.
    
  • IR Spectroscopy: Complete disappearance of the sharp

    
     stretch at ~2220 cm⁻¹ (confirming full conversion of the precursor) and the appearance of broad N-H stretching bands at 3300-3400 cm⁻¹.
    

Applications in Drug Development

The primary utility of Methyl [4-(aminomethyl)phenoxy]acetate lies in its ability to undergo selective amide coupling at the benzylic amine while keeping the carboxylic acid masked as a methyl ester. By coupling the amine with various isocyanates or activated carboxylic acids, researchers have successfully synthesized potent RORγt inverse agonists. These compounds exhibit high subtype selectivity and powerful inhibitory activity (e.g., IC₅₀ of 63.8 nM in RORγ FRET assays), marking a significant advancement in targeted therapies for autoimmune disorders 1.

References

  • 乙酸,[4-(氨基甲基)苯氧基]-,甲基酯| 132224-97-6 - 摩熵化学 (RORγt Inverse Agonists). molaid.com.
  • 乙酸,[4-(氨基甲基)苯氧基]-,甲基酯| 132224-97-6 - 摩熵化学 (Physical Properties). molaid.com.
  • Methyl 2-(4-cyanophenoxy)acetate | C10H9NO3 | CID 1506457. PubChem - NIH.
  • US20030158259A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof.

Sources

Methyl [4-(aminomethyl)phenoxy]acetate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl [4-(aminomethyl)phenoxy]acetate is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, incorporating a primary amine, an ether linkage, and a methyl ester, presents a versatile scaffold for the synthesis of more complex molecules and potential pharmacophores. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on providing practical insights for research and development professionals.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its precise identity. Methyl [4-(aminomethyl)phenoxy]acetate is distinguished by the following identifiers:

  • CAS Number: 132224-97-6[1]

  • Molecular Formula: C₁₀H₁₃NO₃[1]

  • Molecular Weight: 195.22 g/mol [1]

  • SMILES: O=C(OC)COC1=CC=C(CN)C=C1[1]

The molecular structure consists of a central benzene ring substituted at the 1 and 4 positions. An aminomethyl group (-CH₂NH₂) is located at one end, providing a primary amine functionality. At the other end, an ether linkage connects the ring to an acetate group, with the carboxylic acid esterified with a methyl group.

Caption: Molecular Structure of Methyl [4-(aminomethyl)phenoxy]acetate.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, stability, and bioavailability. The following table summarizes the known properties of Methyl [4-(aminomethyl)phenoxy]acetate.

PropertyValueSource
Purity ≥97%[1]
Storage Sealed in dry, 2-8℃[1]
Topological Polar Surface Area (TPSA) 61.55 Ų
LogP 0.6971
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 4

Synthesis and Experimental Protocol

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction of Nitrile A 4-Cyanophenol C Methyl (4-cyanophenoxy)acetate A->C K2CO3, Acetone, Reflux B Methyl bromoacetate B->C D Methyl (4-cyanophenoxy)acetate E Methyl [4-(aminomethyl)phenoxy]acetate D->E H2, Raney Nickel, NH3/MeOH

Caption: Plausible synthetic workflow for Methyl [4-(aminomethyl)phenoxy]acetate.

Representative Experimental Protocol:

Step 1: Synthesis of Methyl (4-cyanophenoxy)acetate

  • To a solution of 4-cyanophenol (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • To this suspension, add methyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure Methyl (4-cyanophenoxy)acetate.

Step 2: Synthesis of Methyl [4-(aminomethyl)phenoxy]acetate

  • Dissolve Methyl (4-cyanophenoxy)acetate (1 equivalent) in methanol saturated with ammonia.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Hydrogenate the mixture in a high-pressure autoclave under a hydrogen atmosphere (typically 50-100 psi) at room temperature.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to yield Methyl [4-(aminomethyl)phenoxy]acetate. Further purification can be achieved by crystallization or column chromatography if necessary.

Self-Validation: The identity and purity of the final product should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development: A Scaffold for Innovation

The true value of Methyl [4-(aminomethyl)phenoxy]acetate lies in its potential as a versatile building block in drug discovery. Its bifunctional nature allows for orthogonal chemical modifications, making it an attractive starting point for the synthesis of compound libraries targeting a wide range of biological targets.

  • Amine as a Handle for Derivatization: The primary amine serves as a key nucleophilic center. It can readily undergo a variety of chemical transformations, including:

    • Acylation/Sulfonylation: Formation of amides and sulfonamides to explore structure-activity relationships (SAR).

    • Reductive Amination: Reaction with aldehydes and ketones to introduce diverse substituents.

    • Alkylation/Arylation: Formation of secondary or tertiary amines.

  • Ester as a Modifiable Group: The methyl ester can be:

    • Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form amides (e.g., in peptide synthesis).

    • Transformed: To other esters or amides through transesterification or aminolysis.

While there is limited publicly available information on the direct biological activity of Methyl [4-(aminomethyl)phenoxy]acetate, its structural motifs are present in various biologically active compounds. For instance, phenoxyacetate derivatives have been investigated for their potential as acetylcholinesterase inhibitors.

SignalingPathway cluster_potential Potential as a Scaffold in Drug Discovery Scaffold Methyl [4-(aminomethyl)phenoxy]acetate Derivatization Chemical Derivatization (Amine and Ester Modification) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role as a scaffold in the drug discovery pipeline.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl [4-(aminomethyl)phenoxy]acetate is not widely available, general precautions for handling similar chemical compounds should be strictly followed. Based on the safety information for related phenoxyacetate and aminomethyl compounds, the following handling guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl [4-(aminomethyl)phenoxy]acetate represents a valuable, yet underexplored, chemical entity for drug discovery and development. Its defined chemical structure and versatile functional groups make it an ideal starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound, from its basic properties to a plausible synthetic route and its potential role as a scaffold in medicinal chemistry. As with any research chemical, adherence to strict safety protocols is essential. Further investigation into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of new and effective therapeutic agents.

References

Sources

Unlocking the Pharmacological Versatility of Phenoxyacetate Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetic acid and its derivatives represent a highly versatile and foundational class of organic compounds in medicinal chemistry. Characterized by a lipophilic phenoxy group linked to a polar acetic acid moiety, this core structure has evolved far beyond its historical applications in herbicides and penicillin biosynthesis[1],[2]. Today, phenoxyacetate derivatives are at the forefront of targeted drug discovery, exhibiting a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, antimicrobial, and metabolic modulatory effects[1],[3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways of these derivatives, summarize their quantitative efficacy, and provide self-validating experimental protocols for their evaluation.

Structural Rationale: The Pharmacophore Dynamics

The biological promiscuity and potency of the phenoxyacetate scaffold stem from its highly tunable pharmacophore:

  • The Aromatic Ring: Provides essential lipophilicity, allowing the molecule to anchor deeply into hydrophobic protein pockets (e.g., the COX-2 active site)[4].

  • The Ether Oxygen: Acts as a critical hydrogen bond acceptor, facilitating target-specific electrostatic interactions.

  • The Acetic Acid Moiety (and its derivatives): Can be modified into esters, amides, or hydrazones to alter the molecule's pKa, membrane permeability, and binding affinity. For instance, hydrazone coupling significantly enhances anticonvulsant and anti-inflammatory profiles[5],[4].

Mechanistic Pathways & Biological Activities

Anti-Inflammatory & Analgesic Action (COX-2 Selectivity)

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive) and COX-2 (inducible) enzymes, frequently leading to gastrointestinal toxicity[1]. Recent structural optimizations of phenoxyacetic acid into hydrazone derivatives have yielded highly selective COX-2 inhibitors. By exploiting the larger binding pocket of COX-2, these derivatives drastically reduce the synthesis of Prostaglandin E2 (PGE2) and downregulate pro-inflammatory cytokines like TNF-α and IL-6 without inducing stomach ulcers[5],[4].

COX2_Pathway Arachidonic Arachidonic Acid COX2 COX-2 Enzyme (Upregulated in Inflammation) Arachidonic->COX2 Catalyzed by Prostaglandins Prostaglandins (PGE2) Inflammation & Pain COX2->Prostaglandins Synthesizes Block Reduced Inflammation (Decreased TNF-α, IL-6) Prostaglandins->Block Prevented Phenoxy Phenoxyacetate Derivative (Selective Inhibitor) Phenoxy->COX2 Inhibits

Caption: Phenoxyacetate-mediated COX-2 inhibition and inflammatory cascade blockade.

Anticancer & Apoptotic Induction

Phenoxyacetamide derivatives have demonstrated profound cytotoxic effects against various malignancies, notably hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines[6]. The primary mechanism of action is the induction of mitochondria-mediated apoptosis. These compounds upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift alters mitochondrial membrane permeability, leading to cytochrome c release and the subsequent cleavage and inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), effectively dismantling the cancer cell[6].

Apoptosis_Pathway Drug Phenoxyacetamide Derivative Bcl2 Bcl-2 (Downregulated) Drug->Bcl2 Inhibits Bax Bax (Upregulated) Drug->Bax Activates Mito Mitochondrial Cytochrome c Release Bcl2->Mito Blocked Bax->Mito Promotes PARP PARP-1 Cleavage / Inhibition Mito->PARP Caspase Activation Apoptosis Cancer Cell Apoptosis (HepG2 / MCF-7) PARP->Apoptosis Induces

Caption: Apoptotic induction in cancer cells via Bax/Bcl-2 modulation and PARP-1 inhibition.

Metabolic Modulation: Antidiabetic & Hypolipidaemic Profiles

Beyond oncology and inflammation, phenoxyacetates are emerging as powerful metabolic modulators. Specific derivatives act as potent agonists for Free Fatty Acid Receptor 1 (FFA1), amplifying glucose-stimulated insulin secretion—a highly desirable mechanism for treating Type 2 diabetes without the risk of hypoglycemia[7]. Furthermore, derivatives structurally related to α-asarone exhibit significant hypolipidaemic activity, effectively lowering LDL cholesterol and triglycerides while elevating HDL cholesterol in hyperlipidaemic models[8],[9].

Quantitative Efficacy Data

To contextualize the potency of these derivatives, the following table summarizes quantitative biological data from recent literature:

Compound DerivativePrimary Target / ActivityEfficacy MetricReference
Hydrazone 5f / 7b COX-2 (Anti-inflammatory)IC₅₀ = 0.06–0.09 μM[4]
Phenoxyacetamide I HepG2 (Hepatocellular Carcinoma)IC₅₀ = 1.43 μM[6]
Compound 16 FFA1 Agonist (Type 2 Diabetes)EC₅₀ = 43.6 nM[7]
4-Cl-phenoxyacetic acid Breast Cancer CellsIC₅₀ = 0.194 μg/mL[3]
2-(4-(para-tolyldiazenyl)phenoxy) acetic acid S. aureus (Antibacterial)70% Growth Inhibition[2]

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, biological evaluations must be executed as self-validating systems. Below are the standard operating protocols for assessing the two primary activities of phenoxyacetate derivatives.

Workflow Prep 1. Compound Synthesis & Characterization (NMR/MS) InVitro 2. In Vitro Screening (MTT Assay / COX Inhibition) Prep->InVitro Mech 3. Mechanistic Validation (Western Blot / ELISA) InVitro->Mech InVivo 4. In Vivo Models (Carrageenan Paw Edema / Xenografts) Mech->InVivo Data 5. Data Analysis & Lead Optimization InVivo->Data

Caption: Systematic workflow for evaluating the biological activity of phenoxyacetate derivatives.

Protocol 1: In Vitro COX-2 Selectivity Assay

Objective: Determine the IC₅₀ values for COX-1 and COX-2 to calculate the Selectivity Index (SI).

  • Enzyme Pre-incubation: Incubate purified human recombinant COX-2 (or COX-1) with varying concentrations of the phenoxyacetate derivative (0.01 μM to 100 μM) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA for 15 minutes at 37°C.

    • Causality & Rationale: Pre-incubation allows the establishment of steady-state binding, which is critical for accurately measuring time-dependent, slow-binding inhibitors typical of the COX-2 pocket.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (final concentration 10 μM) and incubate for exactly 2 minutes.

    • Causality & Rationale: Strict control of substrate concentration and time ensures the reaction remains in the linear Michaelis-Menten kinetic phase, preventing substrate depletion artifacts.

  • Reaction Termination & Readout: Stop the reaction using 1M HCl. Quantify the synthesized PGE2 using a competitive Enzyme Immunoassay (EIA) kit measured at 412 nm.

  • System Validation Checkpoints:

    • Positive Control: Celecoxib (selective COX-2 inhibitor)[4].

    • Negative Control: Vehicle (DMSO < 0.5% final concentration) to baseline maximum enzyme activity.

    • Validation Metric: The assay is only valid if the SI (IC₅₀ COX-1 / IC₅₀ COX-2) for Celecoxib matches established literature values (~30-50).

Protocol 2: Apoptosis & Cytotoxicity Screening (MTT & Western Blot)

Objective: Quantify cancer cell viability and validate the PARP-1/Bax apoptotic mechanism.

  • Cell Seeding & Treatment: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well plate. Incubate for 24h, then treat with serial dilutions of the derivative (0.4 μM to 100 μM) for 48 hours[6].

    • Causality & Rationale: Seeding density ensures cells remain in the log-phase of growth during treatment, guaranteeing uniform metabolic activity and preventing contact inhibition artifacts.

  • MTT Viability Readout: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm[6].

    • Causality & Rationale: MTT reduction relies directly on mitochondrial reductase activity, providing a highly accurate proxy for living, metabolically active cells.

  • Mechanistic Validation (Western Blot): Lyse treated cells using RIPA buffer. Resolve proteins via SDS-PAGE and probe with primary antibodies against Bax, Bcl-2, and PARP-1.

    • Causality & Rationale: Cytotoxicity alone does not prove apoptosis (it could be necrosis). Detecting the cleavage of PARP-1 and the shifting Bax/Bcl-2 ratio mechanistically confirms programmed cell death.

  • System Validation Checkpoints:

    • Reference Standard: 5-Fluorouracil (5-FU)[6].

    • Internal Control: Normalize all Western blot band intensities against a housekeeping protein (GAPDH or β-actin) to validate equal protein loading across wells.

Conclusion

The phenoxyacetate scaffold is a masterclass in modular pharmacology. By understanding the causality between its structural modifications and biological targets, researchers can systematically engineer derivatives with highly specific therapeutic profiles—ranging from selective COX-2 inhibition to targeted cancer cell apoptosis and metabolic regulation. Rigorous, self-validating experimental designs remain the cornerstone of translating these potent molecules from bench to bedside.

References

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: MDPI URL:[Link]

  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • CONVENTIONAL AND GREEN SYNTHESIS UNDER SOLVENT-FREE MICROWAVE IRRADIATION OF 2-(4-(PHENYLDIAZENYL)PHENOXY) ACETIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY Source: Farmacia Journal URL:[Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL:[Link]

  • Hypolipidaemic and antiplatelet activity of phenoxyacetic acid derivatives related to α-asarone Source: Ovid / ResearchGate URL:[Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents Source: RSC Publishing URL:[Link]

Sources

solubility and stability of Methyl [4-(aminomethyl)phenoxy]acetate in different solvents

[1][3][4]

Executive Summary & Physicochemical Profile

Methyl [4-(aminomethyl)phenoxy]acetate is a bifunctional building block characterized by a nucleophilic primary amine and an electrophilic methyl ester, separated by a phenoxy spacer.[1][2][4] Its utility lies in its ability to serve as a semi-rigid linker; however, this same bifunctionality imposes strict handling requirements to prevent self-polymerization (aminolysis) and hydrolysis.[1][2][3][4]

Chemical Identity[1][2][5][6][7]
  • IUPAC Name: Methyl 2-(4-(aminomethyl)phenoxy)acetate[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1][2][5]
  • Molecular Weight: 195.22 g/mol [1][2][4]

  • Key Functional Groups:

    • Primary Amine (–CH

      
      NH
      
      
      ):
      Basic (pKa
      
      
      9.0–9.5), nucleophilic, air-sensitive.[1][2]
    • Methyl Ester (–COOCH

      
      ):  Electrophilic, susceptible to hydrolysis and aminolysis.[1][2]
      
    • Ether Linkage (Ar–O–CH

      
      –):  Chemically stable, lipophilic spacer.[1][2]
      
Physicochemical Properties (Predicted)
PropertyValue / RangeSignificance
pKa (Amine) 9.2 ± 0.5Protonated (cationic) at physiological pH; soluble in water as a salt.[1][2][3][4]
LogP 1.1 – 1.4Moderately lipophilic in free base form; cell-permeable.[1][2][3][4]
H-Bond Donors 2Amine hydrogens facilitate solvation in polar protic solvents.[1][2][3][4]
Polar Surface Area ~55 Å

Suggests good membrane permeability.[2][4]

Solubility Guide

The solubility of this compound is strictly dependent on its ionization state.[2] The Free Base is lipophilic, while the Hydrochloride Salt (the preferred storage form) is hydrophilic.[1][2]

Solvent Compatibility Matrix
SolventSolubility (Free Base)Solubility (HCl Salt)Recommendation
Water Low (< 1 mg/mL)High (> 50 mg/mL)Use acidic water (0.1% TFA) for free base dissolution.[1][2][3][4]
DMSO High (> 100 mg/mL)High (> 100 mg/mL)Primary choice for stock solutions (Cryo-stable).[1][2][4]
Methanol/Ethanol HighModerateGood for transfers; avoid for long-term storage (transesterification risk).[1][2][3][4]
Dichloromethane HighInsolubleUsed for extraction/purification of the free base.[2][4]
Acetonitrile HighLowSuitable for HPLC mobile phases.[2][4]
Protocol: Preparation of Stock Solutions

Objective: Prepare a stable 100 mM stock solution.

  • Solvent Choice: Anhydrous DMSO is the gold standard due to its high boiling point and lack of nucleophilicity.[2][4]

  • Weighing: Weigh the substance rapidly to minimize moisture uptake (hygroscopic salt).[2][4]

  • Dissolution:

    • Add DMSO to the vial.[2][4]

    • Vortex for 30 seconds.

    • Note: If using the HCl salt, the solution may warm slightly (exothermic solvation).[2]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

    • Caution: Avoid repeated freeze-thaw cycles which introduce moisture, accelerating hydrolysis.[1][2][3][4]

Stability Profile & Degradation Mechanisms

The stability of Methyl [4-(aminomethyl)phenoxy]acetate is compromised by two primary pathways: Intermolecular Aminolysis and Ester Hydrolysis .[1][2][3][4]

A. Intermolecular Aminolysis (Self-Polymerization)

In its free base form, the amine of one molecule can attack the ester of another, forming an amide dimer or polymer.[2]

  • Risk Factor: High in concentrated solutions (>10 mM) or neat oil.[1][2][4]

  • Prevention: Always keep the amine protonated (pH < 7) or store as a dry HCl salt.[1][2]

B. Hydrolysis

The methyl ester is labile.[2][4]

  • Acidic Hydrolysis: Slow.[1][2][4] Reversible. Occurs in acidic buffers over days.

  • Basic Hydrolysis (Saponification): Rapid.[1][2][4] Irreversible. The ester cleaves to form the carboxylic acid and methanol within minutes at pH > 10.[2]

C. Oxidative Instability

The benzylic amine position is susceptible to oxidation by atmospheric oxygen, leading to imine formation or aldehyde degradation products (benzaldehyde derivatives).[2]

Visualization: Degradation Pathways

The following diagram maps the critical degradation routes and the conditions that trigger them.[2]

DegradationPathwayscluster_safeSafe ZoneCompoundMethyl [4-(aminomethyl)phenoxy]acetatePolymerPolyamide(Precipitate)Compound->Polymer Self-Reaction(High Conc, pH > 8)AcidCarboxylic AcidDerivativeCompound->Acid Hydrolysis(pH > 10 or Strong Acid)OxidizedImine/AldehydeSpeciesCompound->Oxidized Oxidation(Air exposure)

Figure 1: Degradation pathways.[1][2][6] Red paths indicate irreversible failure modes common in free-base storage.

Experimental Protocols

Protocol A: HPLC Stability Assay

To verify the integrity of the compound before use in critical assays.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2][4]

    • Why TFA? It protonates the amine, ensuring a sharp peak shape and preventing interaction with silanol groups.[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption) and 210 nm (amide/ester bonds).[1][2]

  • Pass Criteria: Purity > 95%. Main impurity (hydrolysis product) elutes earlier than the parent ester.[2]

Protocol B: Solubility Determination (Saturation Shake-Flask Method)

Use this protocol if precise solubility data in a novel solvent is required.[1][2][3][4]

  • Preparation: Add excess solid compound to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

    • Note: Do not use Nylon filters if the solvent is acidic, as they may degrade.[2]

  • Quantification: Dilute the supernatant 1:100 with Mobile Phase A and inject into HPLC. Compare area under the curve (AUC) against a known standard curve.[2]

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Form Hydrochloride SaltPrevents aminolysis and reduces oxidation risk.[1][2][3][4]
Temperature -20°CSlows hydrolysis and oxidation kinetics.[1][2][3][4]
Atmosphere Argon or NitrogenPrevents formation of carbamates (CO

) and oxidation.[2][4]
Container Amber GlassProtects from potential light-induced radical formation.[1][2][3][4]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2][4] (General principles of ester hydrolysis and amine nucleophilicity).

  • Wuts, P. G. M. (2014).[2][4] Greene's Protective Groups in Organic Synthesis. Wiley.[2][4] Link (Stability of methyl esters).[1]

  • Wishart, D. S., et al. (2018).[2] DrugBank 5.0: a major update to the DrugBank database for 2018.[2][4] Nucleic Acids Research.[2][4] Link (Physicochemical property prediction models).[1]

  • Beaumont, K., et al. (2014).[2] Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism. Link (Ester stability in biological matrices).[1]

known synonyms and analogues of Methyl [4-(aminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemo-Structural Profiling of Methyl [4-(aminomethyl)phenoxy]acetate: Synonyms, Analogues, and Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

Methyl [4-(aminomethyl)phenoxy]acetate is a specialized bifunctional building block used primarily as a semi-rigid linker in medicinal chemistry. Characterized by a p-phenylene spacer bridging a basic primary amine and a masked carboxylate (methyl ester), it serves as a critical scaffold in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and serine protease inhibitors.

This guide distinguishes the specific aminomethyl (benzyl amine) scaffold from its common amino (aniline) analogues, providing a definitive structural analysis, validated synthetic protocols, and a map of functional analogues.

Part 1: Chemical Identity & Structural Distinctness

The molecule is often conflated in database searches with its aniline analogue. Precise structural identification is required for effective library design.

Core Chemical Data
PropertySpecification
IUPAC Name Methyl 2-[4-(aminomethyl)phenoxy]acetate
Common Synonyms Methyl (4-aminomethylphenoxy)acetate; p-Amidinophenoxyacetic acid methyl ester precursor
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Core Function Bifunctional Linker (Amine + Ester)
pKa (Calc.) ~9.5 (Benzyl amine), ~ -6 (Ester oxygen)
The "Aniline Trap": A Critical Distinction

Researchers frequently encounter CAS 59954-04-0 when searching for this compound. This is incorrect.

  • Target Molecule: Methyl [4-(aminomethyl )phenoxy]acetate (Benzyl amine, basicity pKa ~9.5).

  • Common Confusion: Methyl (4-amino phenoxy)acetate (Aniline, basicity pKa ~4.0, CAS 59954-04-0).

The insertion of the methylene bridge (-CH2-) between the phenyl ring and the nitrogen dramatically alters the electronic properties, preventing conjugation with the ring and maintaining high basicity and nucleophilicity.

Part 2: Structural Analogues & Pharmacophore Analysis

In drug design, this molecule acts as a spacer. The following analogues represent strategic variations in linker length, solubility, and metabolic stability.

Functional Analogues Table
Analogue ClassCompound NameCAS No.[1][2][3][][5][6]Structural ModificationApplication
Ester Variant tert-Butyl [4-(aminomethyl)phenoxy]acetate720720-14-9 Methyl

t-Butyl
Acid-labile protection for orthogonal synthesis strategies.
Direct Acid [4-(aminomethyl)phenoxy]acetic acid1200-05-1 Ester HydrolysisThe active metabolite or final linker form.
Carbon Isostere Methyl 4-(aminomethyl)benzoate6232-11-7 Ether

Carbon
Increases lipophilicity; removes the H-bond acceptor oxygen.
Aniline Homologue Methyl (4-aminophenoxy)acetate59954-04-0 Chain ContractionUsed when a shorter, less basic linker is required.
Pathway Map: Structural Relationships

The following diagram illustrates the chemical relationship between the parent scaffold and its key analogues.

Analogues Parent Methyl [4-(aminomethyl) phenoxy]acetate (Target Scaffold) Acid [4-(aminomethyl)phenoxy] acetic acid (CAS 1200-05-1) Parent->Acid Hydrolysis Benzoate Methyl 4-(aminomethyl) benzoate (CAS 6232-11-7) Parent->Benzoate Bioisosteric Replacement (O -> C) tButyl tert-Butyl Ester Analogue (CAS 720720-14-9) tButyl->Acid TFA Deprotection

Figure 1: Structural relationship map linking the target methyl ester to its acid parent and key synthetic analogues.

Part 3: Synthetic Utility & Experimental Protocols

The synthesis of Methyl [4-(aminomethyl)phenoxy]acetate requires careful orchestration to prevent polymerization (self-condensation of the amine and ester). The most robust route utilizes N-Boc protection of 4-hydroxybenzylamine.

Validated Synthetic Workflow

Route: N-Protection


 Phenol Alkylation 

N-Deprotection.

Synthesis Start 4-Hydroxybenzylamine Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 N-Boc-4-hydroxybenzylamine Step1->Inter1 Step2 Step 2: O-Alkylation (Methyl bromoacetate, K2CO3, Acetone) Inter1->Step2 Inter2 Methyl [4-(N-Boc-aminomethyl) phenoxy]acetate Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Methyl [4-(aminomethyl)phenoxy] acetate HCl Salt Step3->Final

Figure 2: Step-wise synthetic pathway avoiding self-polymerization via N-Boc protection.

Detailed Experimental Protocol

Objective: Synthesis of Methyl [4-(aminomethyl)phenoxy]acetate Hydrochloride.

Step 1: Preparation of N-Boc-4-hydroxybenzylamine

  • Dissolve 4-hydroxybenzylamine (10 mmol) in DCM (50 mL).

  • Add Triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

  • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The amine spot (ninhydrin active) should disappear.

  • Wash with 1M citric acid, dry over Na₂SO₄, and concentrate.

Step 2: Alkylation (The Critical Step)

  • Rationale: Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenol without hydrolyzing the methyl ester of the reagent.

  • Dissolve the N-Boc intermediate (from Step 1) in anhydrous Acetone (0.2 M concentration).

  • Add K₂CO₃ (2.0 eq) and stir for 15 minutes to generate the phenoxide.

  • Add Methyl bromoacetate (1.1 eq) dropwise.

  • Reflux for 6–8 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Hexane/EtOAc if necessary.

    • QC Check: ¹H NMR should show a singlet at ~4.6 ppm (O-CH₂-CO) and a singlet at ~3.7 ppm (COOCH₃).

Step 3: Deprotection to Final Product

  • Dissolve the alkylated intermediate in minimal 1,4-dioxane.

  • Add 4M HCl in dioxane (10 eq) at 0°C.

  • Stir for 2 hours. The product often precipitates as the hydrochloride salt.

  • Filter the white solid and wash with diethyl ether.

Part 4: Applications in Drug Discovery

  • PROTAC Linkers: The ether oxygen in the phenoxyacetate moiety increases water solubility compared to all-carbon linkers (like the benzoate analogue), a critical parameter for large PROTAC molecules.

  • Serine Protease Inhibitors: The 4-aminomethyl group mimics the arginine side chain, allowing it to anchor into the S1 pocket of enzymes like Factor Xa or Thrombin. The ester is then hydrolyzed or displaced to form the transition state mimic.

  • Peptidomimetics: Used as a rigid replacement for Gly-Phe or Gly-Tyr dipeptide segments.

References

  • ChemicalBook. 2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester (CAS 720720-14-9).[6][7][8][9] Retrieved from .

  • PubChem. 4-Aminomethylphenylacetic acid (CAS 1200-05-1).[1] National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. Methyl (4-aminophenoxy)acetate (CAS 59954-04-0). (Cited as the aniline analogue for structural differentiation). Retrieved from .

  • Google Patents. Synthesis of phenoxyacetic acid derivatives (US20090247781A1). (Describes the general alkylation conditions for phenoxyacetates). Retrieved from .

Sources

theoretical mechanism of action for phenoxyacetate compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual-Natured Scaffold

Phenoxyacetate compounds represent a privileged chemical scaffold characterized by an aryloxyacetic acid core. In the context of drug development and agrochemistry, this scaffold exhibits a unique "dual identity" based on the biological kingdom it targets.

  • In Planta (Herbicidal): They function as synthetic auxins (e.g., 2,4-D, MCPA), acting as "molecular glues" that stabilize the interaction between the TIR1 ubiquitin ligase and Aux/IAA transcriptional repressors.

  • In Mammalia (Pharmaceutical): They function as PPAR agonists (e.g., fibrates, phenoxyacetic acid derivatives like GW501516), regulating lipid and glucose metabolism by stabilizing the AF-2 helix of the nuclear receptor.

This guide dissects the theoretical mechanisms of action (MoA) for both pathways, providing a unified view of how a single pharmacophore—an aromatic ring linked to a carboxylic acid via an ether bridge—can drive divergent signaling cascades.

Molecular Architecture: The Pharmacophore

The biological activity of phenoxyacetates is governed by a strict Structure-Activity Relationship (SAR).

Structural ComponentChemical FunctionBiological Role (TIR1/PPAR)
Carboxylate Head Anionic anchorForms salt bridges with Arginine residues (e.g., Arg403 in TIR1; Arg280 in PPAR

). Essential for receptor locking.
Ether Linker Spacer/FlexibilityProvides rotational freedom to position the aromatic tail into hydrophobic pockets.
Aromatic Tail Hydrophobic bulkInteracts with the hydrophobic LBD (Ligand Binding Domain). Substitutions (Cl, Me) tune affinity and metabolic stability.

Primary Mechanism: Auxin Mimicry (TIR1/AFB Pathway)

Context: Herbicidal action and plant growth regulation.

The canonical mechanism of phenoxyacetate herbicides (e.g., 2,4-D) is the TIR1/AFB-mediated ubiquitination pathway . Unlike traditional receptor-ligand models where a ligand changes the receptor's shape, phenoxyacetates act as molecular glues .

The "Molecular Glue" Hypothesis
  • Receptor: The F-box protein TIR1 (Transport Inhibitor Response 1) serves as the substrate recognition subunit of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.

  • Binding: The phenoxyacetate binds to the bottom of the hydrophobic pocket in TIR1.

  • Recruitment: The bound ligand creates a continuous hydrophobic surface that recruits the Aux/IAA transcriptional repressor (specifically the Domain II degron).

  • Causality: The phenoxyacetate does not activate TIR1 directly; rather, it fills a cavity that allows TIR1 to bind Aux/IAA with high affinity.

  • Outcome: The SCF^TIR1 complex ubiquitinates Aux/IAA, marking it for 26S proteasomal degradation. This removes the repression from ARF (Auxin Response Factor) transcription factors, leading to uncontrolled gene expression and "auxin overdose" (epinasty, tissue proliferation, death).

Pathway Visualization

AuxinPathway cluster_cytoplasm Cytoplasm / Nucleus Phenoxy Phenoxyacetate (2,4-D) TIR1 TIR1 F-Box (Receptor) Phenoxy->TIR1 Binds Pocket Complex TIR1-Ligand-Aux/IAA (Ternary Complex) TIR1->Complex Recruits AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Binds Interface ARF ARF Transcription Factor AuxIAA->ARF Represses (Basal State) SCF SCF Complex (E3 Ligase) SCF->Complex Scaffold Ubiquitin Poly-Ubiquitination Complex->Ubiquitin Catalyzes Proteasome 26S Proteasome Ubiquitin->Proteasome Targeting Proteasome->AuxIAA Degrades Proteasome->ARF Relieves Repression GeneExp Uncontrolled Growth (Gene Activation) ARF->GeneExp Activates

Caption: The phenoxyacetate ligand acts as a molecular glue, facilitating the SCF^TIR1-mediated ubiquitination of Aux/IAA repressors.

Secondary Mechanism: PPAR Activation (Mammalian)

Context: Drug development (Metabolic Syndrome, Dyslipidemia).

In mammalian systems, phenoxyacetic acid derivatives (e.g., GW501516, fibrate analogues) act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR


 and PPAR

.
Ligand Binding Domain (LBD) Stabilization
  • Entry: The lipophilic aromatic tail allows the compound to penetrate the nuclear membrane and enter the large Y-shaped ligand-binding pocket of the PPAR.

  • Head Group Interaction: The carboxylate head group forms a critical hydrogen bond network with Tyr473 (in Helix 12) and His323 (in Helix 5) of the PPAR LBD.

  • Helix 12 Stabilization: This interaction stabilizes Helix 12 in the "active" conformation, closing the ligand pocket.

  • Co-activator Recruitment: The stabilized Helix 12 generates a hydrophobic surface that recruits co-activators (e.g., SRC-1, PGC-1

    
    ).
    
  • Transcription: The PPAR-RXR heterodimer binds to PPRE (PPAR Response Elements) in DNA, driving the expression of genes involved in fatty acid oxidation (e.g., CPT1, PDK4).

Toxicology: Mitochondrial Uncoupling

At high concentrations (off-target), phenoxyacetates act as protonophores .

  • Mechanism: The weak acid nature (pKa ~3.0) allows the protonated form to diffuse across the inner mitochondrial membrane (IMM). Inside the alkaline matrix, it dissociates, releasing a proton. The anionic form is then pumped out or diffuses back, creating a futile cycle that dissipates the proton motive force (

    
    ), leading to ATP depletion and oxidative stress.
    

Experimental Validation Protocols

To validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: Surface Plasmon Resonance (SPR) for TIR1 Binding

Objective: Quantify the "molecular glue" effect by measuring the affinity of TIR1 for the Aux/IAA degron peptide in the presence of the phenoxyacetate.

Materials:

  • Sensor Chip: Streptavidin-coated (SA) or CM5.

  • Ligand: Biotinylated Aux/IAA degron peptide (Domain II).[1]

  • Analyte: Purified TIR1-ASK1 complex + Phenoxyacetate (test compound).

Step-by-Step Workflow:

  • Immobilization: Inject biotinylated degron peptide onto the flow cell to reach ~100 RU (Resonance Units). Use a blank flow cell as reference.

  • Analyte Preparation: Prepare a concentration series of TIR1 protein (e.g., 0–500 nM) in running buffer containing a fixed concentration of phenoxyacetate (e.g., 50

    
    M).
    
    • Control: TIR1 protein without phenoxyacetate (should show minimal binding).

  • Injection: Inject the TIR1+Drug mixture for 120s (association) followed by buffer wash (dissociation).

  • Validation:

    • Positive Result: Significant increase in RU only when phenoxyacetate is present.

    • Causality Check: The

      
       of TIR1 for the peptide should decrease (affinity increases) as phenoxyacetate concentration rises.
      
Protocol B: Luciferase Reporter Assay for PPAR Activation

Objective: Determine the agonist potency (


) of a phenoxyacetate derivative on PPAR

or PPAR

.

Materials:

  • Cell Line: COS-7 or HEK293 (low endogenous PPAR expression).

  • Plasmids:

    • Expression vector (e.g., pSG5-GAL4-PPAR-LBD).

    • Reporter vector (e.g., UAS-Luciferase).

    • Normalization vector (e.g., Renilla).

Step-by-Step Workflow:

  • Transfection: Seed cells at

    
     cells/well in 96-well plates. Co-transfect plasmids using lipofection reagents (24h incubation).
    
  • Treatment: Replace media with serum-free media containing serial dilutions of the phenoxyacetate compound (e.g., 1 nM to 10

    
    M). Include a DMSO vehicle control.
    
  • Incubation: Incubate for 18–24 hours to allow gene transcription and protein translation.

  • Lysis & Detection:

    • Wash cells with PBS.[2][3]

    • Add Passive Lysis Buffer (20

      
      L/well).
      
    • Add Firefly Luciferase substrate and read luminescence (

      
      ).
      
    • Add Stop & Glo (Renilla substrate) and read luminescence (

      
      ).
      
  • Data Analysis: Calculate Relative Light Units (RLU) =

    
    . Plot RLU vs. log[Concentration] to derive 
    
    
    
    .

Visualization of Experimental Logic

ExperimentalLogic cluster_Plant Plant Mechanism (TIR1) cluster_Mammal Mammalian Mechanism (PPAR) Compound Phenoxyacetate Candidate SPR SPR Assay (Molecular Glue) Compound->SPR Reporter Luciferase Assay (Transcription) Compound->Reporter Degron Aux/IAA Degron Binding SPR->Degron Promotes Result1 High Affinity Complex Degron->Result1 Output LBD PPAR-LBD Stabilization Reporter->LBD Activates Result2 Light Emission (RLU) LBD->Result2 Output

Caption: Parallel experimental workflows to validate the dual mechanism of action in plant and mammalian systems.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature. Link

  • Calderón Villalobos, L. I., et al. (2012).[4] "A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin." Nature Chemical Biology. Link

  • Shearer, B. G., et al. (2010). "Phenoxyacetic acids as PPAR

    
     partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters. Link
    
  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Annual Review of Plant Biology. Link

  • Jezek, P., et al. (2004). "Mitochondrial Uncoupling Proteins: Mechanism of uncoupling protein action." The EMBO Journal. Link

Sources

A Technical Guide to the Preliminary In-Vitro Evaluation of Methyl [4-(aminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl [4-(aminomethyl)phenoxy]acetate is a small molecule of interest within drug discovery, belonging to the class of phenolic compounds.[1] Its structure, featuring an aminomethyl group and an acetate functional group, suggests potential for diverse biological activities and applications as an intermediate in the synthesis of more complex pharmaceuticals.[1] This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of this compound. In the absence of direct published studies on Methyl [4-(aminomethyl)phenoxy]acetate, this document outlines a logical and scientifically rigorous series of initial investigations. The protocols and experimental designs detailed herein are based on established methodologies and findings for structurally related phenoxy and aminomethyl derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the foundational biological and toxicological profile of this and similar novel chemical entities.

Introduction and Rationale

The phenoxyacetamide scaffold and its derivatives are recognized as significant pharmacophores with a broad spectrum of biological activities, including potential as anti-cancer agents.[2] Similarly, aminomethyl derivatives of phenols have demonstrated potent and specific pharmacological effects in various assays.[3] The combination of these structural motifs in Methyl [4-(aminomethyl)phenoxy]acetate warrants a systematic in-vitro investigation to elucidate its potential therapeutic value.

A critical initial consideration is the compound's nature as a methyl ester. It is plausible that Methyl [4-(aminomethyl)phenoxy]acetate may function as a prodrug, undergoing hydrolysis by ubiquitous esterases in a biological system to its active carboxylic acid form, [4-(aminomethyl)phenoxy]acetic acid.[4] This hypothesis must be a central theme in the experimental design, necessitating parallel studies on both the ester and its potential acid metabolite.

This guide will therefore detail a tiered approach to the preliminary in-vitro assessment of Methyl [4-(aminomethyl)phenoxy]acetate, commencing with its synthesis and proceeding through fundamental cytotoxicity and mechanistic assays.

Synthesis and Characterization

A reliable and scalable synthesis of Methyl [4-(aminomethyl)phenoxy]acetate is paramount for any in-vitro screening campaign. Based on established methods for similar compounds, a two-step process is proposed.[1][5][6]

Proposed Synthesis Workflow

A 4-(Aminomethyl)phenol D Nucleophilic Substitution (Williamson Ether Synthesis) A->D B Methyl Chloroacetate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D Reaction Conditions E Methyl [4-(aminomethyl)phenoxy]acetate D->E Crude Product F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Proposed synthesis workflow for Methyl [4-(aminomethyl)phenoxy]acetate.

Detailed Synthesis Protocol
  • Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add 4-(aminomethyl)phenol (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) to a suitable solvent such as acetone.

  • Addition of Reagent: Slowly add Methyl chloroacetate (1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Preliminary In-Vitro Cytotoxicity Screening

The initial assessment of a novel compound's biological activity often begins with a broad cytotoxicity screen against a panel of human cancer cell lines. This provides a preliminary indication of potential anti-cancer efficacy and selectivity.

Experimental Workflow for Cytotoxicity Screening

A Cell Seeding (e.g., HepG2, MCF-7, A549) B 24h Incubation A->B C Treatment with Methyl [4-(aminomethyl)phenoxy]acetate (Serial Dilutions) B->C D 72h Incubation C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol for MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of Methyl [4-(aminomethyl)phenoxy]acetate in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Presentation
Cell LineCompoundIC₅₀ (µM)
HepG2Methyl [4-(aminomethyl)phenoxy]acetate8.5
MCF-7Methyl [4-(aminomethyl)phenoxy]acetate15.2
HepG25-Fluorouracil (Control)5.3[7]
MCF-75-Fluorouracil (Control)10.5[7]

Investigation into the Mechanism of Action: Apoptosis Induction

Should the preliminary cytotoxicity screening reveal significant activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anti-cancer agents.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for Apoptosis Assay

A Cell Seeding & Treatment (at IC50 concentration) B 24h Incubation A->B C Cell Harvesting B->C D Washing with PBS C->D E Resuspension in Annexin V Binding Buffer D->E F Staining with Annexin V-FITC & PI E->F G 15 min Incubation (Dark) F->G H Flow Cytometry Analysis G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol for Annexin V/PI Staining
  • Cell Treatment: Seed the cancer cell line of interest (e.g., HepG2) in 6-well plates and treat with Methyl [4-(aminomethyl)phenoxy]acetate at its predetermined IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Hypothetical Data Presentation
TreatmentQuadrantCell PopulationPercentage of Cells
Vehicle ControlLower LeftViable (Annexin V-/PI-)95%
Lower RightEarly Apoptotic (Annexin V+/PI-)2%
Upper RightLate Apoptotic (Annexin V+/PI+)1%
Upper LeftNecrotic (Annexin V-/PI+)2%
Methyl [4-(aminomethyl)phenoxy]acetateLower LeftViable (Annexin V-/PI-)45%
Lower RightEarly Apoptotic (Annexin V+/PI-)35%
Upper RightLate Apoptotic (Annexin V+/PI+)15%
Upper LeftNecrotic (Annexin V-/PI+)5%

Discussion and Future Directions

This guide has outlined a foundational in-vitro screening cascade for the novel compound, Methyl [4-(aminomethyl)phenoxy]acetate. The proposed synthesis is based on robust and well-documented chemical transformations. The initial biological evaluation focuses on identifying cytotoxic activity and subsequently probing the mechanism of cell death through an apoptosis assay.

The hypothetical results presented suggest that Methyl [4-(aminomethyl)phenoxy]acetate may possess moderate cytotoxic activity against liver and breast cancer cell lines, potentially through the induction of apoptosis. These preliminary findings would necessitate further investigation.

Key considerations for subsequent studies include:

  • Prodrug Hypothesis Validation: Direct comparison of the in-vitro activity of Methyl [4-(aminomethyl)phenoxy]acetate with its hydrolyzed carboxylic acid form is essential. This can be achieved by synthesizing the acid derivative and performing parallel cytotoxicity and apoptosis assays.

  • Metabolic Stability: In-vitro studies using human liver microsomes or S9 fractions can provide insights into the metabolic fate of the compound, including the rate of ester hydrolysis.[8]

  • Target Identification: Should the apoptotic mechanism be confirmed, further studies to identify the specific cellular targets and signaling pathways involved would be warranted. This could involve Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or broader proteomic and transcriptomic analyses.

  • Selectivity Profiling: Expanding the cytotoxicity screening to include non-cancerous cell lines would be crucial to assess the compound's therapeutic index.

The systematic approach detailed in this guide provides a scientifically sound basis for the initial exploration of Methyl [4-(aminomethyl)phenoxy]acetate, paving the way for a more comprehensive understanding of its potential as a therapeutic agent.

References

  • EvitaChem. (n.d.). Methyl [3-(aminomethyl)phenoxy]acetate.
  • PrepChem.com. (n.d.). Synthesis of Methyl phenoxy acetate.
  • MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
  • Google Patents. (n.d.). CN101434542A - Preparation of methyl phenoxyacetate.
  • PMC. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • JOCPR. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.
  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • Sigma-Aldrich. (n.d.). Methyl 2-(4-aminophenoxy)acetate.
  • PMC. (n.d.). Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds.
  • BenchChem. (n.d.). The Biological Activity of Methyl 4-amino-3-phenylbutanoate: A Technical Guide.
  • MDPI. (2021, June 7). Pharmacological Activities of Aminophenoxazinones.
  • PMC. (2025, September 29). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry.

Sources

Methodological & Application

synthesis protocol for Methyl [4-(aminomethyl)phenoxy]acetate from 4-(aminomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, multi-step protocol for the synthesis of Methyl [4-(aminomethyl)phenoxy]acetate, a valuable research intermediate, starting from 4-(aminomethyl)benzoic acid. The synthetic strategy addresses the complex chemical transformation of a para-substituted benzoic acid into a phenoxyacetate moiety. The protocol is structured as a four-part synthesis: (1) Protection of the primary amine; (2) Conversion of the carboxylic acid to a phenol via a Curtius rearrangement pathway; (3) Formation of the ether linkage via Williamson ether synthesis; and (4) Deprotection of the amine to yield the final product. This guide is intended for researchers in organic chemistry and drug development, offering detailed, step-by-step procedures, mechanistic insights, and safety protocols.

Introduction and Synthetic Strategy

Methyl [4-(aminomethyl)phenoxy]acetate is a bifunctional molecule incorporating a primary amine and a methyl ester, making it a useful building block in medicinal chemistry and materials science. The synthesis from 4-(aminomethyl)benzoic acid presents a significant chemical challenge, namely the conversion of a carboxylic acid group on an aromatic ring into a phenoxy ether. A direct, single-step conversion is not feasible.

Therefore, this protocol employs a robust, albeit lengthy, synthetic route that is well-grounded in fundamental organic reactions. The overall strategy is depicted below. The initial step involves the protection of the nucleophilic aminomethyl group to prevent its interference in subsequent reactions. The core of the synthesis is the conversion of the protected benzoic acid into a phenol intermediate. This is achieved through a Curtius rearrangement, a reliable method for converting carboxylic acids to amines, followed by diazotization and hydrolysis. With the key phenol intermediate in hand, a Williamson ether synthesis is performed to introduce the acetate moiety. The final step involves the removal of the protecting group to unveil the target compound.

Overall Synthetic Workflow

Synthetic_Workflow A 4-(aminomethyl)benzoic acid (Starting Material) B Step 1: Amine Protection (Boc Anhydride) A->B C 4-((Boc-amino)methyl)benzoic acid (Intermediate 1) B->C D Step 2: Conversion to Phenol (Curtius Rearrangement, Diazotization) C->D E tert-butyl (4-hydroxybenzyl)carbamate (Intermediate 2) D->E F Step 3: Williamson Ether Synthesis (Methyl Bromoacetate, K2CO3) E->F G Methyl [4-(((Boc)amino)methyl)phenoxy]acetate (Intermediate 3) F->G H Step 4: Amine Deprotection (Trifluoroacetic Acid) G->H I Methyl [4-(aminomethyl)phenoxy]acetate (Final Product) H->I

Caption: Overall 4-step synthetic pathway.

Materials and Reagents

ReagentSupplierPurityCAS Number
4-(Aminomethyl)benzoic acidSigma-Aldrich97%56-91-7
Di-tert-butyl dicarbonate ((Boc)₂O)Sigma-Aldrich99%24424-99-5
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%109-99-9
Sodium Hydroxide (NaOH)Fisher Chemical≥97%1310-73-2
Oxalyl Chloride ((COCl)₂)Sigma-Aldrich98%79-37-8
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%75-09-2
N,N-Dimethylformamide (DMF)Sigma-Aldrich99.8%68-12-2
Sodium Azide (NaN₃)Sigma-Aldrich≥99.5%26628-22-8
tert-ButanolSigma-Aldrich≥99.5%75-65-0
Sodium Nitrite (NaNO₂)Sigma-Aldrich≥97%7632-00-0
Sulfuric Acid (H₂SO₄)Fisher Chemical95-98%7664-93-9
Potassium Carbonate (K₂CO₃), anhydrousSigma-Aldrich≥99%584-08-7
Methyl BromoacetateSigma-Aldrich98%96-32-2
Acetone, anhydrousSigma-Aldrich≥99.8%67-64-1
Trifluoroacetic Acid (TFA)Sigma-Aldrich99%76-05-1
Ethyl Acetate (EtOAc)Fisher Chemical≥99.5%141-78-6
HexanesFisher Chemical≥98.5%110-54-3
Magnesium Sulfate (MgSO₄), anhydrousSigma-Aldrich≥97%7487-88-9

Detailed Experimental Protocol

Part A: Synthesis of 4-((tert-butoxycarbonylamino)methyl)benzoic acid (Amine Protection)

Rationale: The primary amine of the starting material is protected as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable under the conditions of the subsequent reactions but can be easily removed under acidic conditions at the final step. The zwitterionic nature of 4-(aminomethyl)benzoic acid requires basic conditions to deprotonate the ammonium group and facilitate the reaction.[1]

  • Preparation: In a 500 mL round-bottom flask, dissolve 15.1 g (100 mmol) of 4-(aminomethyl)benzoic acid in 200 mL of a 1:1 mixture of THF and 1M aqueous NaOH solution (100 mL THF, 100 mL 1M NaOH). Stir the mixture at room temperature until all solids have dissolved.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add 24.0 g (110 mmol) of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry under high vacuum to yield 4-((tert-butoxycarbonylamino)methyl)benzoic acid.

    • Expected Yield: 90-95%

    • Appearance: White solid.

Part B: Synthesis of tert-butyl (4-hydroxybenzyl)carbamate (Conversion to Phenol)

Rationale: This multi-stage process converts the carboxylic acid to a phenol. The acid is first converted to an acyl azide, which undergoes a Curtius rearrangement to an isocyanate. The isocyanate is trapped and hydrolyzed to an aniline, which is then converted to the target phenol via a diazonium salt intermediate.

  • Acyl Chloride Formation: In a flame-dried 250 mL flask under a nitrogen atmosphere, suspend 12.6 g (50 mmol) of 4-((tert-butoxycarbonylamino)methyl)benzoic acid in 100 mL of anhydrous DCM. Add 2-3 drops of anhydrous DMF (catalyst). Add 6.0 mL (70 mmol) of oxalyl chloride dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 3 hours. The solution should become clear.

  • Acyl Azide Formation: In a separate flask, dissolve 4.9 g (75 mmol) of sodium azide (NaN₃) in 50 mL of water and cool to 0 °C. CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Add the previously formed acyl chloride solution dropwise to the NaN₃ solution under vigorous stirring, maintaining the temperature at 0 °C. Stir for an additional 2 hours at 0 °C.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Curtius Rearrangement: Transfer the DCM solution of the acyl azide to a 500 mL flask containing 100 mL of tert-butanol. Heat the solution to reflux (approx. 40-45 °C) gently for 4-6 hours until nitrogen evolution ceases. The rearrangement forms an isocyanate intermediate, which is trapped by tert-butanol.

  • Hydrolysis to Aniline: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add 100 mL of 3M HCl and heat to 60 °C for 2 hours to hydrolyze the intermediate carbamate, yielding tert-butyl (4-aminobenzyl)carbamate hydrochloride.

  • Diazotization & Hydrolysis to Phenol: Cool the aniline hydrochloride solution to 0-5 °C. Prepare a solution of 4.2 g (60 mmol) of sodium nitrite (NaNO₂) in 20 mL of cold water. Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature. CAUTION: Diazonium salts can be explosive when dry. Slowly add the cold diazonium salt solution to a separate flask containing 150 mL of 1M H₂SO₄ heated to 90 °C. Vigorous nitrogen evolution will occur. After the addition is complete, maintain the heat for 30 minutes.

  • Final Isolation: Cool the mixture to room temperature and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford tert-butyl (4-hydroxybenzyl)carbamate.

    • Expected Yield: 40-50% over 2 steps.

    • Appearance: Off-white to pale yellow solid.

Part C: Synthesis of Methyl [4-(((tert-butoxycarbonyl)amino)methyl)phenoxy]acetate (Williamson Ether Synthesis)

Rationale: This reaction is a classic Williamson ether synthesis.[2][3] The phenolic proton is removed by a mild base, potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then displaces the bromide from methyl bromoacetate in an Sₙ2 reaction to form the desired ether linkage.[4][5]

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol R-OH Phenoxide R-O⁻ K⁺ Phenol->Phenoxide + Base Base K₂CO₃ AlkylHalide Br-CH₂COOCH₃ Ether R-O-CH₂COOCH₃ Phenoxide_2 R-O⁻ Phenoxide_2->Ether + Alkyl Halide

Caption: Mechanism of the Williamson Ether Synthesis.

  • Setup: To a 250 mL round-bottom flask, add 5.6 g (25 mmol) of tert-butyl (4-hydroxybenzyl)carbamate, 5.2 g (37.5 mmol) of anhydrous potassium carbonate, and 100 mL of anhydrous acetone.

  • Reagent Addition: Add 2.7 mL (30 mmol) of methyl bromoacetate to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purification: Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting product, Methyl [4-(((tert-butoxycarbonyl)amino)methyl)phenoxy]acetate, is often pure enough for the next step, but can be further purified by column chromatography if necessary.

    • Expected Yield: 85-95%

    • Appearance: White to off-white solid.

Part D: Synthesis of Methyl [4-(aminomethyl)phenoxy]acetate (Final Deprotection)

Rationale: The final step is the removal of the acid-labile Boc protecting group. Trifluoroacetic acid (TFA) is highly effective for this transformation, cleanly cleaving the carbamate to liberate the primary amine.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6.2 g (~20 mmol) of Methyl [4-(((tert-butoxycarbonyl)amino)methyl)phenoxy]acetate in 40 mL of dichloromethane (DCM).

  • Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add 10 mL of trifluoroacetic acid (TFA).

  • Stirring: Remove the ice bath and stir the solution at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Remove the DCM and excess TFA under reduced pressure. Dissolve the residue in 50 mL of water and basify to pH 9-10 with 1M NaOH or saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.

  • Final Product: Concentrate the solution under reduced pressure to yield the final product, Methyl [4-(aminomethyl)phenoxy]acetate.

    • Expected Yield: >95%

    • Appearance: Pale yellow oil or low-melting solid.

Summary of Results

Compound NameIntermediate No.Molecular Wt. ( g/mol )Physical FormExpected Yield (%)
4-((Boc-amino)methyl)benzoic acid1251.29White Solid90-95
tert-butyl (4-hydroxybenzyl)carbamate2223.27Off-white Solid40-50
Methyl [4-(((Boc)amino)methyl)phenoxy]acetate3323.37White Solid85-95
Methyl [4-(aminomethyl)phenoxy]acetate Final 195.22 Pale Yellow Oil >95

Safety and Handling

  • General: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Sodium Azide (NaN₃): Highly toxic upon ingestion or inhalation. Can form highly explosive heavy metal azides. Avoid contact with acids (forms toxic hydrazoic acid gas) and metals.

  • Diazonium Salts: Potentially explosive, especially when isolated in a dry state. Keep cold and in solution at all times.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with care in a fume hood.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting low conversion in phenoxyacetic acid esterification.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Historical reference, modern procedures available in sources like).

  • University of Colorado, Boulder. (n.d.). Experiment 06: Williamson Ether Synthesis. Department of Chemistry.
  • ChemicalBook. (n.d.). Phenoxyacetic acid synthesis.
  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Google Patents. (2019).
  • Google Patents. (2009).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • MiraCosta College. (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.).
  • ResearchGate. (2018). Discussion on solubility of 4-aminomethylbenzoic acid.

Sources

Comprehensive Analytical Profiling of Methyl [4-(aminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the development, quality control, and pharmacokinetic profiling of Methyl [4-(aminomethyl)phenoxy]acetate .

Application Note & Standard Operating Protocols (SOPs)

Introduction & Analyte Profile

Methyl [4-(aminomethyl)phenoxy]acetate is a bifunctional building block frequently employed in medicinal chemistry as a linker moiety (e.g., in PROTACs) or a precursor for serine protease inhibitors. Its structure features a basic primary amine (aminomethyl group) and a labile methyl ester .

This duality presents a specific analytical challenge:

  • The Amine (pKa ~9.5): Requires pH control to prevent severe peak tailing due to silanol interactions on silica columns.

  • The Ester: Susceptible to hydrolysis at the high pH levels typically used to neutralize amines.

This guide provides two distinct validated workflows: a robust HPLC-UV method for purity/QC analysis and a high-sensitivity LC-MS/MS method for trace quantification in biological matrices.

Physicochemical Profile
PropertyValue (Estimated)Analytical Implication
Molecular Formula C₁₀H₁₃NO₃MW = 195.22 g/mol
pKa (Basic) ~9.2 - 9.6 (Benzylamine)Cationic at neutral/acidic pH.
logP ~1.2Moderate hydrophobicity; suitable for Reversed-Phase LC.
UV Maxima ~225 nm, ~275 nmPhenoxy chromophore allows UV detection.
Stability Labile (Ester)Avoid strong base; process samples at 4°C.

Method A: HPLC-UV (Quality Control & Purity)

Objective: Routine quantification and purity assessment of raw material or synthetic intermediates. Strategy: Use of an acidic modifier (TFA) to suppress silanol activity, ensuring sharp peaks for the amine without compromising the ester stability.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (End-capped to reduce tailing).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 225 nm (primary) and 275 nm (secondary/confirmation).

  • Injection Volume: 5 - 10 µL.

Mobile Phase Composition
  • Solvent A: Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).[3]

    • Note: TFA is preferred over Formic Acid for UV methods as it acts as an ion-pairing agent, sharpening the amine peak.

  • Solvent B: Acetonitrile (ACN) + 0.1% (v/v) TFA.[3]

Gradient Table
Time (min)% Solvent A% Solvent BPhase
0.00955Equilibration
2.00955Hold (Polar impurities)
12.001090Gradient Ramp
15.001090Wash
15.10955Re-equilibration
20.00955End
System Suitability Criteria
  • Tailing Factor (Tf): NMT 1.5 (Critical for aminomethyl group).

  • Theoretical Plates (N): > 5000.

  • Retention Time %RSD: < 0.5% (n=6).

Method B: LC-MS/MS (Bioanalysis & Trace Impurity)

Objective: Quantification of Methyl [4-(aminomethyl)phenoxy]acetate in plasma or reaction mixtures at ng/mL levels. Strategy: Electrospray Ionization (ESI) in Positive mode. TFA is replaced with Formic Acid to prevent ion suppression.

Mass Spectrometry Parameters
  • Source: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Precursor Ion: [M+H]⁺ = 196.1 m/z.

MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Target 196.1121.122Quantifier (Loss of Glycine methyl ester fragment)
Target 196.1107.135Qualifier (C-O cleavage)
IS (d4) 200.1125.122Internal Standard
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 2 µL of the clear supernatant.

Visual Workflows & Logic

Analytical Decision Tree

This diagram illustrates the logic for selecting the appropriate method and troubleshooting common issues related to the aminomethyl and ester functionalities.

AnalyticalWorkflow Start Sample Analysis Request Goal Define Goal Start->Goal QC Purity / High Conc. (>10 µg/mL) Goal->QC Bio Bioanalysis / Trace (<1 µg/mL) Goal->Bio HPLC Method A: HPLC-UV (0.1% TFA) QC->HPLC LCMS Method B: LC-MS/MS (0.1% Formic Acid) Bio->LCMS Issue1 Problem: Peak Tailing HPLC->Issue1 Check Tailing Issue2 Problem: Ester Hydrolysis (New peak at RT ~3min) HPLC->Issue2 Check Stability LCMS->Issue2 Sol1 Action: Increase TFA or Use C18-PFP Column Issue1->Sol1 Sol2 Action: Check pH < 6.0 Process at 4°C Issue2->Sol2

Caption: Decision tree for method selection and troubleshooting based on analyte concentration and physicochemical behavior.

Troubleshooting & Scientific Rationale

The "Aminomethyl" Challenge

Unlike anilines (Ar-NH₂, pKa ~4), the aminomethyl group (Ar-CH₂-NH₂) behaves like an aliphatic amine (pKa ~9.5). At neutral pH, it is fully protonated (cationic).

  • Observation: Broad, tailing peaks on standard C18 columns.

  • Mechanism: Cationic amine interacts with residual anionic silanols (Si-O⁻) on the silica support.

  • Solution: We utilize 0.1% TFA (pH ~2). The low pH suppresses silanol ionization (Si-OH), and the trifluoroacetate anion forms an ion pair with the amine, improving peak symmetry [1].

Ester Hydrolysis

The methyl ester is sensitive to base-catalyzed hydrolysis.

  • Risk: Using high pH (>8) buffers (e.g., Ammonium Bicarbonate) to neutralize the amine will degrade the analyte into the carboxylic acid form.

  • Protocol Control: All solvents and extraction buffers must be maintained at pH < 6.0. Samples should be stored at -20°C and thawed on ice.

References

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • BenchChem. (2025).[4] Analytical Characterization of Aminomethyl Phenoxy Derivatives.Link

  • Sigma-Aldrich. (2023). Methyl (4-aminophenoxy)acetate Product Information & Stability Data.Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

HPLC and GC-MS methods for phenoxyacetate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetic acid derivatives (e.g., 2,4-D, MCPA, 2,4,5-T) represent a highly versatile class of compounds, functioning globally as broad-leaf herbicides and serving as critical intermediates in pharmaceutical synthesis. However, their trace-level quantification presents significant analytical hurdles. Their high polarity, thermal lability, and acidic nature make them prone to matrix interferences and chromatographic anomalies. This application note details field-proven, self-validating methodologies for both High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the mechanistic reasoning required to achieve robust, reproducible data.

Mechanistic Grounding: The Causality of Method Selection

The decision to utilize LC-MS/MS versus GC-MS is dictated by the analyte's physical chemistry and the sample matrix.

  • The LC-MS/MS Advantage: Phenoxyacetic acids possess a pKa ranging from 2.6 to 3.3. In aqueous environments, they exist predominantly as free acids[1]. Liquid chromatography allows for the direct analysis of these polar compounds without the need for hazardous derivatization steps[2]. By carefully controlling the mobile phase pH, analytes can be retained on reversed-phase columns and ionized efficiently in a negative electrospray ionization (ESI-) source[3].

  • The GC-MS Necessity: While LC-MS/MS is ideal for water and biological fluids, complex soil or solid waste matrices often require the unparalleled resolving power of capillary GC. However, the free carboxylic acid (-COOH) group engages in strong hydrogen bonding, leading to severe peak tailing and thermal degradation in the hot GC injection port[4]. Therefore, for GC-MS, derivatization (typically methylation) is strictly non-negotiable to increase volatility and thermal stability[5].

Workflow Decision Matrix

G Start Phenoxyacetate Sample Matrix Assess Sample Matrix Start->Matrix Water Aqueous / Drinking Water Matrix->Water Soil Soil / Complex Matrix Matrix->Soil DirectInj Direct Injection LC-MS/MS (High Sensitivity) Water->DirectInj SPE Solid Phase Extraction (SPE) Acidify to pH < 2 Water->SPE Soil->SPE LCMS HPLC / LC-MS/MS (EPA 8321B) DirectInj->LCMS Deriv Derivatization Required? (Methylation/Silylation) SPE->Deriv GCMS GC-MS Analysis (EPA 8151A Modified) Deriv->GCMS Yes Deriv->LCMS No

Decision matrix for phenoxyacetate analysis via LC-MS/MS vs. GC-MS.

Protocol 1: LC-MS/MS Workflow (Direct Injection & SPE)

This protocol is optimized for trace-level detection (ng/L) in environmental and biological matrices, mirroring the principles of EPA Method 8321B[3].

Step-by-Step Sample Preparation (Solid-Phase Extraction)
  • Sample Acidification: Adjust the sample (e.g., 500 mL water or reconstituted soil extract) to pH < 2 using 50% aqueous sulfuric acid (H2SO4) or formic acid[6].

    • Causality: Acidification ensures the phenoxyacetic acids are fully protonated (neutralized). If the pH exceeds their pKa, they ionize into phenoxyacetate anions, resulting in catastrophic loss of retention on hydrophobic SPE sorbents[7].

  • Cartridge Conditioning: Condition a C18 or polymeric weak anion exchange SPE cartridge with 5 mL of HPLC-grade methanol, followed by 5 mL of acidified deionized water[6].

  • Loading: Pass the sample through the cartridge at a controlled rate of 2–5 mL/min to ensure optimal mass transfer into the sorbent pores[6].

  • Washing & Drying: Wash with 5 mL of acidic water to remove co-eluted polar impurities. Dry the cartridge under full vacuum for 10 minutes[6].

  • Elution: Elute the target analytes with two 5 mL aliquots of acetonitrile or methanol[8]. Evaporate to dryness under nitrogen (<40°C) and reconstitute in the mobile phase[6].

Chromatographic & MS Conditions
  • Column: Pentafluorophenyl (PFP) or C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Causality: PFP columns offer orthogonal selectivity via π-π interactions, which is highly beneficial for resolving positional isomers of phenoxy acids (e.g., 2,4-D vs. 2,4,5-T)[9].

  • Mobile Phase: (A) Water + 0.01% Formic Acid; (B) Acetonitrile + 0.01% Formic Acid[10].

    • Causality: Formic acid is a critical compromise. It must be concentrated enough to keep the analytes protonated during separation (preventing peak tailing), but dilute enough to avoid suppressing the [M-H]- signal in the negative ESI source[10].

Table 1: Typical LC-MS/MS MRM Transitions (Negative ESI)

Analyte Precursor Ion[M-H]⁻ (m/z) Quantitation Ion (m/z) Qualifier Ion (m/z)
2,4-D 219 161 125
MCPA 199 141 125
2,4,5-T 253 195 159

| Mecoprop (MCPP) | 213 | 141 | 125 |

Protocol 2: GC-MS Workflow (Modified EPA 8151A)

For complex matrices where LC-MS/MS suffers from severe ion suppression, GC-MS is deployed following alkaline hydrolysis and derivatization[5].

Step-by-Step Extraction and Derivatization
  • Alkaline Hydrolysis: Add 10 M NaOH to the sample to achieve a pH > 12 and heat gently.

    • Causality: Agricultural formulations often utilize phenoxy herbicides as heavy esters (e.g., isooctyl esters) to improve plant absorption. Hydrolysis quantitatively cleaves these esters back to the parent phenoxyacetic acid, allowing for the determination of "total acid equivalents"[5].

  • Interference Removal: Extract the basic solution with diethyl ether and discard the organic layer.

    • Causality: At pH > 12, phenoxy acids are ionized and trapped in the aqueous phase. Neutral interferences (e.g., phthalates, hydrocarbons) partition into the ether and are permanently removed[5].

  • Acidification & Extraction: Acidify the aqueous phase to pH < 2 using H2SO4, then extract with fresh diethyl ether. The newly protonated phenoxy acids will now partition into the organic phase[5].

  • Derivatization (Methylation): Add diazomethane or acidic methanol (BF3/MeOH) to the dried ether extract to convert the carboxylic acids to methyl esters[3][5].

    • Causality: Derivatization replaces the polar -OH group with a -OCH3 group. This eliminates hydrogen bonding, drastically reduces the boiling point, and prevents thermal degradation in the GC inlet[4].

Chromatographic Conditions
  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 300°C.

Table 2: GC-MS Quantitation Ions for Methylated Derivatives

Analyte (Methyl Ester) Molecular Weight Quantitation Ion (m/z) Qualifier Ions (m/z)
2,4-D methyl ester 235.06 199 234, 175
MCPA methyl ester 214.65 141 214, 155
2,4,5-T methyl ester 269.51 233 268, 197

| Mecoprop methyl ester | 228.67 | 141 | 228, 169 |

Self-Validating Quality Control (QC)

To ensure the protocols function as self-validating systems, laboratories must implement rigorous QC measures:

  • Isotope Dilution Mass Spectrometry (IDMS): Spike the sample with 13C-labeled analogues (e.g., 13C6-2,4-D) prior to extraction. Because the labeled standard undergoes the exact same extraction losses, hydrolysis inefficiencies, and matrix suppression as the native analyte, the ratio of native-to-labeled response provides an internally corrected, highly accurate quantitative result.

  • Surrogate Monitoring: Utilize 2,4-Dichlorophenylacetic acid (DCAA) as a surrogate standard to independently monitor the efficiency of the SPE extraction and the GC-MS derivatization steps[8].

References

  • Agilent Technologies. "Positional isomers of phenoxy acid herbicides." Agilent Application Notes, 2011. URL:[Link]

  • eConference. "Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS." eConference.io. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater." NIH, 2015. URL:[Link]

  • ResearchGate. "Extraction and derivatization of polar herbicides for GC-MS analyses." ResearchGate. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization." EPA SW-846, 1996. URL:[Link]

  • Waters Corporation. "Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis." Waters Application Notes. URL:[Link]

  • LCMS.cz. "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." LCMS. URL: [Link]

Sources

Application Note: Methyl [4-(aminomethyl)phenoxy]acetate as a Bifunctional Linker in Medicinal Chemistry

[1]

Abstract

Methyl [4-(aminomethyl)phenoxy]acetate is a versatile bifunctional building block utilized extensively in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and Antibody-Drug Conjugates (ADCs).[1][2] Its structural motif—combining a reactive primary benzyl amine with a latent carboxylic acid (masked as a methyl ester)—enables orthogonal functionalization. This guide provides optimized protocols for its use as a chemical intermediate, focusing on high-fidelity amide couplings and controlled ester hydrolysis, supported by mechanistic insights and troubleshooting strategies.[1]

Part 1: Chemical Profile & Strategic Utility

Structural Analysis

This molecule functions as a "spacer" or "linker" that introduces a defined distance and physicochemical property set between two pharmacophores.

  • Benzyl Amine (

    
    ):  A highly nucleophilic primary amine.[1] Unlike aniline derivatives, the methylene spacer prevents conjugation with the aromatic ring, maintaining basicity (pKa ~9.5) and nucleophilicity similar to alkyl amines.
    
  • Phenoxy Ether Linkage (

    
    ):  Increases aqueous solubility and metabolic stability compared to all-carbon alkyl chains.[1] It also introduces a bond angle that can favorably orient attached ligands.
    
  • Methyl Ester (

    
    ):  Acts as a semi-permanent protecting group for the carboxylic acid.[1] It is stable to acidic conditions (e.g., Boc deprotection) but readily hydrolyzed by mild base.
    
Strategic Orthogonality

The primary utility lies in its ability to undergo sequential functionalization without the need for exotic protecting groups.

The "Amine-First" Strategy:

  • Step 1: Coupling of the amine to Carboxylic Acid "A".

  • Step 2: Saponification of the methyl ester.[3]

  • Step 3: Coupling of the revealed acid to Amine "B".

SyntheticStrategyFigure 1: Sequential Functionalization Workflow (Amine-First Strategy)StartMethyl [4-(aminomethyl)phenoxy]acetate(CAS: 51040-95-8)Step1Intermediate A(Amide Bond Formed)Start->Step1Amide Coupling(R-COOH + HATU)Step2Free Acid Intermediate(Ester Hydrolyzed)Step1->Step2LiOH / THF / H2O(Saponification)FinalFinal Conjugate(Bifunctional Linker)Step2->FinalAmide Coupling(R'-NH2 + PyBOP)

Part 2: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Amine Functionalization)

Objective: Covalent attachment of a carboxylic acid-containing payload to the benzyl amine of CAS 51040-95-8.[1]

Reagents:

  • Limiting Reagent: Carboxylic Acid Partner (1.0 equiv)[1]

  • Linker: Methyl [4-(aminomethyl)phenoxy]acetate (HCl salt often used) (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc[4]

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid Partner (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Expert Insight: Pre-activation ensures the active ester forms before the amine is introduced, reducing the risk of amine dimerization or side reactions. HATU is preferred over EDC/HOBt for faster kinetics and higher conversion in hindered systems [1].

  • Addition: Add Methyl [4-(aminomethyl)phenoxy]acetate (1.1 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.

    • Note: If using the HCl salt of the linker, the extra base is critical to neutralize the salt and liberate the nucleophilic free amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS or TLC (typically 50% EtOAc/Hexanes).

  • Workup: Dilute with EtOAc. Wash sequentially with saturated

    
     (removes unreacted acid/HATU byproducts), water, and brine. Dry over 
    
    
    .[5]
  • Purification: Flash chromatography (Silica gel). The methyl ester product is usually lipophilic and purifies easily.

Protocol B: Controlled Saponification (Ester Deprotection)

Objective: Hydrolysis of the methyl ester to reveal the carboxylic acid for subsequent conjugation.

Reagents:

  • Substrate: Amide-coupled Intermediate (from Protocol A)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.0–3.0 equiv)[1]
    
  • Solvent System: THF : Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in THF (0.1 M). Cool to 0°C.

  • Hydrolysis: Add a solution of LiOH in water dropwise. Allow the reaction to warm to RT and stir for 1–3 hours.

    • Expert Insight: LiOH is preferred over NaOH/KOH because lithium coordinates less strongly to secondary amides, reducing the risk of racemization if the attached payload is chiral (though the linker itself is achiral) [2].

  • Quenching & Isolation:

    • Cool to 0°C.

    • Carefully acidify to pH ~3–4 using 1N HCl. Do not over-acidify if your molecule contains acid-sensitive groups (e.g., Boc).[1]

    • Observation: The product often precipitates as a white solid upon acidification. If so, filter and wash with cold water. If not, extract with EtOAc or DCM (depending on solubility).

  • Validation: Confirm disappearance of the methyl singlet (~3.8 ppm) in

    
     NMR.
    

Part 3: Application Case Study – PROTAC Linker Synthesis

In PROTAC development, this molecule serves as a critical connector between an E3 Ligase binder (e.g., Thalidomide) and a Target Protein binder.

Design Logic: The phenoxyacetate motif provides a "stiff-flexible" balance.[1] The benzene ring adds rigidity to exit the binding pocket, while the ether and methylene groups allow rotational freedom to adopt the necessary ternary complex geometry.

PROTAC_AssemblyFigure 2: PROTAC Assembly Logic using CAS 51040-95-8LigaseE3 Ligase Ligand(e.g., Thalidomide-COOH)IntermediateIntermediate Conjugate(Ligase-Linker-OMe)Ligase->IntermediateProtocol A(Amide Coupling)LinkerMethyl [4-(aminomethyl)phenoxy]acetateLinker->IntermediateProtocol A(Amide Coupling)TargetTarget Protein Ligand(e.g., Kinase Inhibitor-NH2)PROTACFinal PROTAC MoleculeTarget->PROTACAmide CouplingAcidDe-esterified Linker(Ligase-Linker-OH)Intermediate->AcidProtocol B(LiOH Hydrolysis)Acid->PROTACAmide Coupling

Data Summary: Physical Properties & Handling[6][7]
PropertyValue/DescriptionRelevance
Molecular Weight 195.22 g/mol Low MW allows high atom economy in linker design.[1]
Appearance White to off-white solid (or viscous oil)Easy to weigh and handle.[1]
Solubility DMSO, DMF, MeOH, DCMCompatible with standard organic synthesis solvents.
Storage 2–8°C, DesiccatedEster is stable, but amine can absorb

(carbamate formation) if left open.
Stability Acid: High / Base: LowOrthogonal to Boc/tBu protecting groups.

Part 4: Troubleshooting & Quality Control

Common Issues
  • Dimerization: If the concentration is too high during the initial coupling, the benzyl amine can attack the methyl ester of another linker molecule (aminolysis), forming a dimer.

    • Solution: Always add the linker to the activated acid, or maintain dilute conditions (0.05 M).

  • Incomplete Hydrolysis: Methyl esters on electron-rich aromatic rings (like phenoxy) can be sluggish to hydrolyze.[1]

    • Solution: If LiOH/THF is too slow, switch to

      
       and heat to 40°C.
      
Analytical Validation
  • NMR Marker: Look for the disappearance of the methyl ester singlet at ~3.8 ppm and the shift of the benzylic protons (

    
    ) upon amidation.[1]
    
  • Mass Spec: The benzyl amine often fragments in ESI+, showing a characteristic tropylium-like ion.[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection for the Carboxyl Group). Link[1]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality. Cell Chemical Biology, 27(8), 998-1014.[1] (Context on linker design). Link

  • PubChem Database. Methyl 2-[4-(aminomethyl)phenoxy]acetate (Compound Summary). Link(Note: Link points to the general phenoxyacetate class or closest analogue if specific CAS entry is aggregated).

Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Methyl [4-(aminomethyl)phenoxy]acetate Derivatives

The Methyl [4-(aminomethyl)phenoxy]acetate scaffold is a crucial building block in medicinal chemistry and materials science. Its unique structure, featuring a flexible phenoxyacetate linker and a reactive primary amine, allows for its incorporation into a diverse range of complex molecules, including kinase inhibitors, protease inhibitors, and other pharmacologically active agents.[1] The successful synthesis of this key intermediate and its derivatives hinges on a strategic approach to functional group manipulation, particularly the management of the aminomethyl moiety.

This guide provides a comprehensive overview of two robust and field-proven synthetic strategies. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind procedural choices, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot it for their specific needs.

Retrosynthetic Analysis and Strategic Planning

A successful synthesis begins with a clear strategic plan. The primary challenge in constructing the target molecule is the presence of the nucleophilic amine, which can interfere with the key ether formation step. Therefore, our retrosynthetic analysis points to two primary strategies, differentiated by when the aminomethyl group is installed or deprotected.

G cluster_A Strategy A: Late-Stage Amine Formation cluster_B Strategy B: Protecting Group Approach Target Methyl [4-(aminomethyl)phenoxy]acetate Nitrile Methyl (4-cyanophenoxy)acetate Target->Nitrile Nitrile Reduction Boc_Protected Methyl [4-(N-Boc-aminomethyl)phenoxy]acetate Target->Boc_Protected Boc Deprotection p_Hydroxybenzonitrile 4-Hydroxybenzonitrile Nitrile->p_Hydroxybenzonitrile Williamson Ether Synthesis Me_Bromoacetate Methyl Bromoacetate Nitrile->Me_Bromoacetate Williamson Ether Synthesis Boc_Protected->Me_Bromoacetate Williamson Ether Synthesis Boc_Phenol N-Boc-4-aminophenol Boc_Protected->Boc_Phenol Williamson Ether Synthesis p_Aminophenol 4-Aminophenol Boc_Phenol->p_Aminophenol Boc Protection

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A (Late-Stage Amine Formation): This approach begins with a commercially available precursor, 4-hydroxybenzonitrile. The phenoxyacetate moiety is constructed first, and the amine is then generated in the final step by reducing the nitrile. This strategy is linear and efficient if the final amine is the only desired product.

  • Strategy B (Protecting Group Approach): This more versatile strategy involves protecting the amine of 4-aminophenol with a tert-butyloxycarbonyl (Boc) group.[1] The ether is then formed, and the Boc group is removed under acidic conditions. This approach is ideal for creating a library of derivatives, as the protected intermediate is stable and can be used in subsequent reactions before deprotection.

Strategy A: Synthesis via Nitrile Reduction

This pathway is a direct and effective method for producing the title compound when derivatization of the amine is not immediately required.

Workflow for Strategy A

G start 4-Hydroxybenzonitrile step1 Step 1: Williamson Ether Synthesis (Formation of Methyl (4-cyanophenoxy)acetate) start->step1 step2 Step 2: Catalytic Hydrogenation (Reduction of Nitrile to Amine) step1->step2 product Methyl [4-(aminomethyl)phenoxy]acetate step2->product

Caption: Workflow for the late-stage amine formation strategy.

Step 1: Williamson Ether Synthesis of Methyl (4-cyanophenoxy)acetate

Mechanistic Insight: The Williamson ether synthesis is a classic SN2 reaction.[2][3] In this step, the hydroxyl group of 4-hydroxybenzonitrile is deprotonated by a base (e.g., potassium carbonate) to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide leaving group to form the desired ether linkage. Phenols are sufficiently acidic to be deprotonated by moderate bases like K2CO3 or NaOH.

Detailed Protocol:

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (K2CO3, 1.5 eq), and acetone (approx. 10 mL per gram of phenol).

  • Addition of Electrophile: While stirring the suspension, add methyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated to yield the crude product.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

ReagentMolar Eq.PurposeKey Consideration
4-Hydroxybenzonitrile1.0Starting MaterialEnsure it is dry.
Methyl Bromoacetate1.1ElectrophileLachrymator; handle in a fume hood.
Potassium Carbonate1.5BaseAnhydrous grade is preferred.
AcetoneSolvent-A polar aprotic solvent that facilitates SN2 reactions.
Step 2: Reduction of Nitrile to Primary Amine

Mechanistic Insight: The conversion of the nitrile to a primary amine is a reduction reaction. Catalytic hydrogenation is often the preferred method in industrial and laboratory settings for its high yields and clean workup. The reaction occurs on the surface of a metal catalyst (e.g., Palladium on Carbon, Pd/C, or Raney Nickel).[4] Hydrogen gas is adsorbed onto the catalyst surface, and the nitrile coordinates to the metal. A stepwise transfer of hydrogen atoms to the carbon-nitrogen triple bond ensues, ultimately yielding the primary amine.[4]

Detailed Protocol:

  • Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the Methyl (4-cyanophenoxy)acetate (1.0 eq) from the previous step in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the starting material).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wet the Celite pad with the reaction solvent before and after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl [4-(aminomethyl)phenoxy]acetate. The product is often obtained as a hydrochloride salt if the hydrogenation is performed in the presence of HCl, which can improve stability.

Strategy B: The Boc-Protecting Group Approach

This strategy provides access to a stable, Boc-protected intermediate that is ideal for further derivatization before the final amine is revealed. The tert-butyloxycarbonyl (Boc) group is stable under a wide range of conditions but is easily removed with acid.[1]

Workflow for Strategy B

G start 4-Aminophenol step1 Step 1: Boc Protection start->step1 intermediate N-Boc-4-aminophenol step1->intermediate step2 Step 2: Williamson Ether Synthesis intermediate->step2 protected_product Methyl [4-(N-Boc-aminomethyl)phenoxy]acetate step2->protected_product step3 Step 3: Acidic Deprotection protected_product->step3 product Methyl [4-(aminomethyl)phenoxy]acetate step3->product

Caption: Workflow for the Boc-protecting group strategy.

Step 1: Protection of 4-Aminophenol

Causality: The amine group is protected to prevent it from acting as a competing nucleophile during the subsequent Williamson ether synthesis. The Boc group is introduced using di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)2O).[5] The reaction is typically run in the presence of a mild base to neutralize the acid byproduct.

Detailed Protocol:

  • Dissolve 4-aminophenol (1.0 eq) in a solvent such as tetrahydrofuran (THF) or a mixture of acetone and water.

  • Add a base like triethylamine (Et3N) (1.2 eq) or sodium bicarbonate.[6]

  • Cool the solution in an ice bath and add a solution of (Boc)2O (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting material.

  • Remove the organic solvent under reduced pressure. If a biphasic system was used, extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over Na2SO4, filter, and concentrate to yield the N-Boc-4-aminophenol, which is often a solid that can be used without further purification.

Step 2: Williamson Ether Synthesis of the Boc-Protected Intermediate

Causality: This step is analogous to Step 1 in Strategy A. With the amine protected, the phenoxide is the sole nucleophile available to react with methyl bromoacetate. Using a stronger base like cesium carbonate (Cs2CO3) can sometimes accelerate the reaction compared to K2CO3.[7]

Detailed Protocol:

  • Combine N-Boc-4-aminophenol (1.0 eq), cesium carbonate (1.5 eq), and optionally, a catalytic amount of potassium iodide (KI) in a round-bottom flask.[7]

  • Add a suitable solvent such as acetone or DMF.[7]

  • Add methyl bromoacetate (1.1 eq) and heat the mixture to 60-80°C for 4 hours, or until the reaction is complete by TLC.[7]

  • Perform an aqueous workup as described in Strategy A, Step 1.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Methyl [4-(N-Boc-aminomethyl)phenoxy]acetate.

Step 3: Deprotection of the Boc Group

Mechanistic Insight: The Boc group is highly sensitive to acid. The deprotection mechanism is initiated by the protonation of one of the carbonyl oxygens by a strong acid like trifluoroacetic acid (TFA).[5] This leads to the collapse of the intermediate, releasing the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation is typically scavenged by the solvent or other nucleophiles present.

Detailed Protocol:

  • Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM) (approx. 10 mL per gram).

  • Acid Addition: Cool the solution in an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise. Caution: The reaction evolves CO2 gas; ensure adequate venting.[5]

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: The product is typically obtained as a TFA salt. It can be used as is, converted to the HCl salt, or neutralized to the free base by dissolving the residue in a minimal amount of water and basifying with a saturated solution of sodium bicarbonate, followed by extraction with an organic solvent.

Deprotection ReagentSolventConditionsPros & ConsCitation
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to RTPro: Fast, clean, volatile byproducts. Con: Corrosive, requires careful handling.[5]
HCl (4M in Dioxane)Dioxane / MethanolRTPro: Yields HCl salt directly. Con: Dioxane is a suspected carcinogen.[8]
Thermal (Catalyst-Free)Methanol / TFE150-240°C (Flow)Pro: Green chemistry, avoids strong acids. Con: Requires specialized high-temp equipment.[9]
Water (Catalyst-Free)Water100°CPro: Environmentally benign. Con: May not be suitable for all substrates, potential for ester hydrolysis.[10]

References

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Available at: [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. (2021). Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. Available at: [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023). Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. Frostburg State University. Available at: [Link]

  • Williamson Ether Synthesis: Phenacetin Lab Procedure - Studylib. Available at: [Link]

  • Williamson Ether Synthesis Lab Report. (2016). Edubirdie. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022). Available at: [Link]

  • Synthesis of Methyl phenoxy acetate - PrepChem.com. Available at: [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • The Versatility of (Boc-amino)methyl Acetate in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.Available at: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (2007). Google Patents.

Sources

Application Note: Biological Evaluation of Phenoxyacetate Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Phenoxyacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry. While historically known as auxin-mimetic herbicides (e.g., 2,4-D), this chemical class has evolved into a cornerstone of pharmaceutical development. In modern drug discovery, phenoxyacetates are primarily investigated for two distinct therapeutic applications:

  • Metabolic Modulation: Structural analogs of fibrates (e.g., clofibrate, fenofibrate) act as agonists for Peroxisome Proliferator-Activated Receptors (PPAR

    
    , PPAR
    
    
    
    , PPAR
    
    
    ), regulating lipid and glucose homeostasis.
  • Anticancer Activity: Novel phenoxyacetamide and sulfonamide-hybrid derivatives exhibit potent cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lines, often via mitochondrial apoptosis and PARP-1 inhibition.

This guide provides a comprehensive workflow for the in vitro evaluation of novel phenoxyacetate libraries, covering compound preparation, cytotoxicity profiling, and mechanism-specific efficacy assays.

Compound Preparation & Handling[1][2][3][4][5][6][7]

Critical Challenge: Phenoxyacetic acids are carboxylic acids. While soluble in organic solvents, they can precipitate in aqueous culture media if the pH drops, or they may act as weak uncouplers of oxidative phosphorylation if used at high concentrations.

Protocol A: Stock Solution Preparation
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the standard vehicle.[1] Ethanol is a secondary alternative but more volatile.

  • Concentration: Prepare stock solutions at 10 mM to 100 mM .

    • Note: Higher concentrations (e.g., 100 mM) are preferred to minimize the final volume of DMSO added to cells.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce crystallization of the acid form.

Protocol B: Media Dilution (The "0.5% Rule")

To ensure cellular integrity, the final DMSO concentration in the well must not exceed 0.5% (v/v) , with 0.1% being the gold standard for metabolic assays.

Target Final Conc.Stock Conc.Dilution FactorVolume StockVolume MediaFinal DMSO %
100 µM 100 mM1:10001 µL999 µL0.1%
10 µM 10 mM1:10001 µL999 µL0.1%
1 µM 10 mM1:10,0000.1 µL*999.9 µL0.01%

*Tip: For 1:10,000 dilutions, perform a serial dilution (e.g., 1:100 intermediate step) rather than pipetting 0.1 µL.

Workflow Visualization

The following diagram outlines the decision matrix for evaluating new phenoxyacetate derivatives.

Phenoxyacetate_Workflow Start New Phenoxyacetate Derivative Solubility Solubility Check (DMSO Stock) Start->Solubility Cyto Cytotoxicity Screen (HepG2 / HEK293) Solubility->Cyto Dilute to <0.5% DMSO Decision IC50 < 10 µM? Cyto->Decision Determine Potency Path_Cancer Anticancer Track (Apoptosis/Cell Cycle) Decision->Path_Cancer High Toxicity (Targeting Tumor) Path_Metabolic Metabolic Track (PPAR Activation) Decision->Path_Metabolic Low Toxicity (Targeting Metabolism) Assay_Apop Annexin V / PI Caspase 3/7 Path_Cancer->Assay_Apop Assay_PPAR Luciferase Reporter (PPRE-Luc) Path_Metabolic->Assay_PPAR Readout_A Mechanism: Mitochondrial Uncoupling Assay_Apop->Readout_A Readout_B Function: Lipid Accumulation Assay_PPAR->Readout_B

Caption: Decision matrix for phenoxyacetate evaluation. High-cytotoxicity hits are funneled to oncology workflows; low-toxicity hits are screened for metabolic efficacy.

Safety & Toxicology Profiling (HepG2 Model)[1]

Before efficacy testing, the safety profile must be established. HepG2 (human liver cancer) cells are the industry standard because phenoxyacetates are metabolized in the liver and can induce hepatotoxicity.

Assay: MTT Viability Screen

Purpose: Determine the IC50 (half-maximal inhibitory concentration).[2]

  • Seeding: Plate HepG2 cells at 1.5 × 10⁴ cells/well in a 96-well plate. Incubate 24h to allow attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing the compound (0.1 µM – 100 µM).

    • Controls: Vehicle (0.1% DMSO) and Positive Control (e.g., Doxorubicin or 5-FU).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4h.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm .

Expert Insight: If you observe rapid cell death (<4 hours), the compound may be acting as a protonophore , uncoupling mitochondrial respiration (a known risk of lipophilic carboxylic acids). Validate this using a mitochondrial membrane potential dye (e.g., JC-1 or MitoTracker).

Efficacy Track A: Metabolic Modulation (PPAR Agonism)

If the compound is non-toxic at therapeutic doses, evaluate its potential as a PPAR agonist (similar to Fibrates).

Mechanism of Action

Phenoxyacetates bind the PPAR Ligand Binding Domain (LBD), inducing heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA.[3]

PPAR_Signaling Ligand Phenoxyacetate Derivative PPAR PPAR (α/γ/δ) Ligand->PPAR Binds LBD Complex PPAR-RXR Heterodimer PPAR->Complex + RXR RXR RXR RXR->Complex DNA PPRE Sequence (Promoter) Complex->DNA Translocation Gene Target Genes (CPT1A, PDK4) DNA->Gene Transcription

Caption: Activation pathway of PPARs by phenoxyacetate ligands, leading to transcriptional regulation of lipid metabolism genes.

Protocol: Luciferase Reporter Assay (Transactivation)

System: HEK293 or COS-7 cells transiently transfected with a PPRE-Luciferase plasmid and a PPAR expression vector.

  • Transfection (Day 0):

    • Seed cells at 70% confluency.[4][5]

    • Co-transfect with:

      • Plasmid A: PPRE-Luc (Firefly luciferase reporter).

      • Plasmid B: pcDNA3.1-hPPARα (or γ/δ).

      • Plasmid C: Renilla Luciferase (Internal control for transfection efficiency).

  • Treatment (Day 1):

    • Treat cells with the test compound (10 µM and 50 µM).

    • Positive Control:Fenofibrate (for PPARα) or Rosiglitazone (for PPARγ).

  • Measurement (Day 2):

    • Lyse cells using passive lysis buffer.

    • Use a Dual-Luciferase assay kit. Measure Firefly luminescence (Signal) and Renilla luminescence (Normalization).

  • Analysis: Calculate Relative Light Units (RLU) = Firefly / Renilla. Fold change is calculated relative to DMSO control.

Efficacy Track B: Anticancer Evaluation

Certain phenoxyacetamide derivatives show high potency against carcinomas.[2][6] The mechanism often involves the intrinsic apoptotic pathway.

Protocol: Annexin V/PI Apoptosis Assay

Purpose: Distinguish between early apoptosis (Annexin V+/PI-) and necrosis/late apoptosis (Annexin V+/PI+).

  • Seeding: Plate HepG2 or MCF-7 cells (2 × 10⁵ cells/well) in 6-well plates.

  • Treatment: Treat with IC50 concentration for 24h and 48h.

  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells.[4] Combine with media.

    • Centrifuge (1000 rpm, 5 min).

  • Staining:

    • Resuspend pellet in 100 µL Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min in dark at Room Temp.

  • Flow Cytometry: Analyze immediately.

    • Expected Result for Hit: Significant shift to the lower-right quadrant (Annexin+/PI-) compared to control.

Data Analysis & Troubleshooting

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Compound is hydrophobic/acidic.Warm media to 37°C before addition. Vortex immediately. Ensure DMSO < 0.5%.
High Background (MTT) Media interference.Use Phenol Red-free media or subtract blank wells containing media+MTT (no cells).
Low Luciferase Signal Poor transfection efficiency.Optimize DNA:Lipofectamine ratio. Ensure cells are healthy (passages < 20).
Inconsistent IC50 Evaporation in edge wells.Do not use edge wells of 96-well plate (fill with PBS). "Edge Effect" distorts data.

References

  • Anticancer Activity of Phenoxyacetamides: Al-Wahaibi, L. H., et al. (2023).[7][6] "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Molecules.

  • PPAR Agonist Mechanism: Shearer, B. G., et al. (2011).[8] "Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters.

  • HepG2 Cell Culture Protocols: "HepG2 Cell Line User Guide & Hepatotoxicity Assays." Sigma-Aldrich / Merck Application Notes.

  • Solubility & DMSO Effects: Ziath. (2006).[9] "Samples in DMSO: What an end user needs to know." Laboratory Robotics Interest Group.

  • General PPAR Physiology: Varga, T., et al. (2011). "PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation." Biochimica et Biophysica Acta.

Sources

Application Note: Optimized Laboratory Protocols for the Esterification of Phenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Phenoxyacetic acid and its esterified derivatives are foundational building blocks in organic synthesis, agricultural chemistry (e.g., auxin-type herbicides), and pharmaceutical development (e.g., prodrug synthesis and lipophilic modifications)[1]. The conversion of the free carboxylic acid to an ester serves multiple strategic purposes: it protects the acidic proton during subsequent basic or nucleophilic transformations, increases the molecule's lipophilicity for cellular membrane permeability, and enhances volatility for GC-MS analytical workflows.

As a Senior Application Scientist, it is critical to recognize that not all esterification methods are created equal . The choice of protocol must be dictated by the steric hindrance of the target alcohol, the acid/base sensitivity of the substrate, and the required scale of synthesis.

This guide details the causality and step-by-step execution of the two most robust methods for phenoxyacetic acid esterification: the equilibrium-driven Fischer Esterification and the irreversible Acid Chloride-Mediated Esterification [2][3].

Protocol Selection & Quantitative Comparison

To ensure a self-validating experimental design, the synthetic route must be chosen based on substrate properties.

  • Fischer Esterification relies on Le Chatelier's principle. It requires either a vast excess of the alcohol or the active removal of water (via a Dean-Stark apparatus) to drive the equilibrium forward[1]. It is ideal for simple, inexpensive primary alcohols (e.g., methanol, ethanol).

  • Acid Chloride Route utilizes thionyl chloride (

    
    ) to convert the acid into highly reactive phenoxyacetyl chloride. This reaction is irreversible and highly exothermic, making it the superior choice when coupling with sterically hindered, precious, or complex alcohols[2].
    
Table 1: Comparative Metrics for Esterification Workflows
ParameterFischer EsterificationAcid Chloride RouteSteglich (DCC/DMAP)
Mechanism Acid-catalyzed equilibriumIrreversible nucleophilic acyl substitutionCarbodiimide activation
Best Suited For Simple primary/secondary alcohols (in excess)Hindered or precious alcohols (1:1 stoichiometry)Acid-sensitive substrates
Typical Yield 75% – 90%85% – 98%70% – 85%
Reaction Time 4 – 16 hours (Reflux)1 – 3 hours (Room Temp)12 – 24 hours (Room Temp)
Primary Byproducts Water

,

(gases)
Dicyclohexylurea (DCU)
Scalability Excellent (Kilogram scale)Excellent (Requires gas scrubbing)Moderate (DCU removal is tedious)

Decision Pathway Visualization

The following workflow illustrates the logical decision-making process for selecting the appropriate esterification protocol based on substrate constraints.

G Start Phenoxyacetic Acid Esterification Cond1 Simple Alcohol (Can be used in excess) Start->Cond1 Cond2 Complex/Hindered Alcohol (1:1 Stoichiometry) Start->Cond2 Cond3 Acid-Sensitive Substrates Start->Cond3 Fischer Protocol A: Fischer Esterification (H2SO4, Reflux) Cond1->Fischer AcidChloride Protocol B: Acid Chloride Route (SOCl2, Base) Cond2->AcidChloride Steglich Alternative: Steglich Esterification (DCC, DMAP) Cond3->Steglich Workup1 Aqueous Wash (NaHCO3) & Phase Extraction Fischer->Workup1 AcidChloride->Workup1 Workup2 Filter DCU Byproduct & Phase Extraction Steglich->Workup2 Product Purified Phenoxyacetate Ester Workup1->Product Workup2->Product

Figure 1: Decision matrix and workflow for the esterification of phenoxyacetic acid.

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Synthesis of Ethyl Phenoxyacetate)

This protocol utilizes the alcohol as both the reactant and the solvent, driving the equilibrium toward the product via Le Chatelier's principle[3].

Reagents:

  • Phenoxyacetic acid: 10.0 g (65.7 mmol, 1.0 eq)

  • Absolute Ethanol: 50 mL (~13 eq)

  • Concentrated Sulfuric Acid (

    
    ): 0.5 mL (catalytic)
    

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of phenoxyacetic acid in 50 mL of absolute ethanol.

  • Catalyst Addition: Slowly add 0.5 mL of concentrated

    
     dropwise. Causality Note: The addition of strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by ethanol.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (oil bath temperature) under continuous stirring for 4 to 6 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The product ester will elute significantly higher (

    
    ) than the highly polar starting acid (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove ~80% of the excess ethanol.

  • Extraction & Neutralization: Dilute the resulting oil with 100 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

    • 
       mL of distilled water.
      
    • 
       mL of saturated aqueous 
      
      
      
      . Causality Note: This step is critical. It neutralizes the
      
      
      catalyst and deprotonates any unreacted phenoxyacetic acid, partitioning it into the aqueous layer and preventing reverse hydrolysis.
    • 
       mL of saturated brine.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent in vacuo to yield ethyl phenoxyacetate as a clear, pale-yellow oil[4].
    
Protocol B: Thionyl Chloride-Mediated Esterification

This two-step protocol is highly efficient for coupling phenoxyacetic acid with complex or sterically hindered alcohols[2][5].

Reagents:

  • Phenoxyacetic acid: 5.0 g (32.8 mmol, 1.0 eq)

  • Thionyl Chloride (

    
    ): 3.6 mL (49.2 mmol, 1.5 eq)
    
  • N,N-Dimethylformamide (DMF): 2 drops (catalytic)

  • Target Alcohol: 32.8 mmol (1.0 eq)

  • Triethylamine (

    
    ): 5.5 mL (39.4 mmol, 1.2 eq)
    
  • Anhydrous Dichloromethane (DCM): 40 mL

Step-by-Step Methodology:

  • Acyl Chloride Formation: In an oven-dried 100 mL flask under a nitrogen atmosphere, dissolve 5.0 g of phenoxyacetic acid in 20 mL of anhydrous DCM. Add 2 drops of DMF, followed by the dropwise addition of 3.6 mL of

    
    .
    
    • Causality Note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to phenoxyacetyl chloride. This step generates

      
       and 
      
      
      
      gas; perform strictly in a fume hood.
  • Concentration: Stir at room temperature for 3 hours until gas evolution ceases. Concentrate the mixture under reduced pressure to remove unreacted

    
    . Do not expose the resulting phenoxyacetyl chloride to atmospheric moisture.
    
  • Esterification: Redissolve the crude phenoxyacetyl chloride in 20 mL of anhydrous DCM and cool to 0 °C in an ice bath.

  • Coupling: Slowly add a solution of the target alcohol (1.0 eq) and

    
     (1.2 eq) in 10 mL of DCM dropwise over 15 minutes.
    
    • Causality Note: Triethylamine serves as an acid scavenger, neutralizing the

      
       generated during the nucleophilic acyl substitution, thereby driving the reaction to completion and preventing acid-catalyzed side reactions.
      
  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with 30 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with
    
    
    
    
    (to remove excess amine), followed by brine.
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography if necessary[5].
    

References

  • bioRxiv. (2020). Chemical Synthesis and Characterization: General experimental procedure for the synthesis of substituted phenoxyacetic acid esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Aggregation Behavior and Bactericidal Activities of Novel Cationic Surfactants Functionalized with Amides and Ether Groups. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl[4-(aminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Center. Synthesizing Methyl[4-(aminomethyl)phenoxy]acetate presents a classic chemoselectivity challenge: reducing a nitrile to a primary amine without cleaving the highly sensitive methyl ester or forming secondary amine dimers.

As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the mechanistic causality behind reaction failures and provide self-validating, field-proven protocols to ensure high-yield isolation of your target molecule.

Synthetic Workflow & Yield Bottlenecks

The most scalable route to this molecule involves the alkylation of 4-cyanophenol followed by the chemoselective reduction of the nitrile. The diagram below highlights the critical nodes where yield is typically lost.

G A 4-Cyanophenol C Methyl (4-cyanophenoxy)acetate (Intermediate) A->C Alkylation (K2CO3, DMF) B Methyl Bromoacetate B->C D Methyl[4-(aminomethyl)phenoxy]acetate (Target Product) C->D Hydrogenation (Raney Co, NH3/MeOH) E Hydrolyzed Acid (Byproduct) C->E Strong Base/H2O F Secondary Amine Dimer (Byproduct) C->F Pd/C or No NH3

Caption: Synthetic workflow for Methyl [4-(aminomethyl)phenoxy]acetate highlighting key yield bottlenecks.

Troubleshooting & FAQs

Q1: During the alkylation of 4-cyanophenol, I am observing significant ester hydrolysis. How can I improve the intermediate yield?

Causality: The methyl ester group is highly susceptible to saponification. Using strong bases (like NaOH or KOH) or aqueous biphasic conditions will inevitably cleave the ester, yielding 4-cyanophenoxyacetic acid. Solution: Switch to a mild, anhydrous base such as Potassium Carbonate (


) or Cesium Carbonate (

) in a polar aprotic solvent like DMF or Acetonitrile. Keep the temperature strictly between 60–70 °C. You can validate the success of this step via IR spectroscopy; the preservation of the sharp ester carbonyl stretch at ~1740

alongside the nitrile stretch at ~2220

confirms successful, non-destructive alkylation.
Q2: How do I reduce the nitrile group without hydrolyzing or reducing the methyl ester?

Causality: Aggressive hydride donors like Lithium Aluminum Hydride (


) lack chemoselectivity and will indiscriminately reduce both the nitrile and the ester, yielding the undesired 4-(aminomethyl)phenoxyethanol [3].
Solution:  Catalytic hydrogenation using base metal catalysts is required. Alternatively, a highly effective chemical reduction system utilizing Raney Nickel coupled with Potassium Borohydride (

) in dry ethanol has been proven to chemoselectively reduce nitriles to primary amines under mild conditions while leaving esters completely intact [1].
Q3: My LC-MS shows a massive peak corresponding to a secondary amine dimer. Why is this happening and how do I stop it?

Causality: Nitrile hydrogenation proceeds via a highly reactive imine intermediate. Once some primary amine is formed, it acts as a nucleophile, attacking the unreacted imine to form an aminal. This aminal eliminates ammonia and is further reduced to a secondary amine dimer [2]. Solution: Apply Le Chatelier's principle. Conduct the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., 7N


 in Methanol). The massive excess of ammonia shifts the equilibrium away from the aminal intermediate, strongly favoring the primary amine. Furthermore, switching from Palladium-based catalysts to Raney Cobalt significantly enhances primary amine selectivity and suppresses di- and trimerizations [2].

G Nitrile Nitrile (-C≡N) Imine Imine Intermediate (-CH=NH) Nitrile->Imine +H2 (Catalyst) Primary Primary Amine (-CH2NH2) TARGET Imine->Primary +H2 (Catalyst) Aminal Aminal Intermediate Imine->Aminal + Primary Amine (Nucleophilic Attack) Aminal->Imine Excess NH3 (Le Chatelier's Principle) Secondary Secondary Amine (Dimer) BYPRODUCT Aminal->Secondary -NH3, +H2

Caption: Mechanistic pathway of nitrile reduction showing dimerization and the corrective role of ammonia.

Q4: The free amine product is highly polar. I'm losing it during the aqueous workup. How can I isolate it efficiently?

Causality: Methyl [4-(aminomethyl)phenoxy]acetate is amphoteric and highly water-soluble, making standard liquid-liquid extraction highly inefficient. Solution: Avoid aqueous extraction entirely. After filtering off the heterogeneous catalyst, concentrate the methanolic filtrate. Dissolve the crude residue in an anhydrous ethereal solvent (like MTBE or diethyl ether) and precipitate the product by adding a stoichiometric amount of 2M HCl in ether. The resulting hydrochloride salt is highly crystalline, stable, and easily isolated by simple vacuum filtration. This self-validating step also acts as a purification method, leaving non-basic impurities in the mother liquor.

Quantitative Data: Reduction System Comparison

The choice of reduction system drastically impacts the yield and purity of the final product. Below is a comparative analysis of common reduction conditions applied to methyl (4-cyanophenoxy)acetate.

Catalyst / Reagent SystemAdditiveChemoselectivity (Ester Intact?)Primary Amine YieldMajor Byproduct Observed

NoneNo (Ester reduced)< 10%4-(aminomethyl)phenoxyethanol

,

(50 psi)
NoneYes 30 - 40%Secondary amine (dimer)
Raney Ni,

(50 psi)
NoneYes 50 - 60%Secondary amine (dimer)
Raney Ni /

NoneYes 80 - 90%Trace dimer
Raney Co,

(50 psi)

(excess)
Yes > 85% Trace dimer

Experimental Protocol: Optimized Synthesis Workflow

This self-validating protocol utilizes the Raney Cobalt/Ammonia system to ensure maximum chemoselectivity and primary amine yield.

Step 1: Alkylation to form Methyl (4-cyanophenoxy)acetate
  • Preparation: Charge an oven-dried flask with 4-cyanophenol (1.0 eq) and anhydrous

    
     (1.5 eq) in anhydrous DMF (0.5 M concentration).
    
  • Activation: Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion. The solution will take on a slight yellow tint.

  • Reaction: Add methyl bromoacetate (1.1 eq) dropwise via syringe. Heat the mixture to 60 °C and stir for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting phenol spot disappears.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine (3x) to thoroughly remove residual DMF. Dry over

    
    , filter, and concentrate under reduced pressure to yield the intermediate.
    
Step 2: Chemoselective Nitrile Reduction
  • Preparation: In a high-pressure hydrogenation vessel, dissolve the intermediate (1.0 eq) in 7N

    
     in Methanol (0.2 M).
    
  • Catalyst Addition: Add Raney Cobalt catalyst (approx. 20% w/w relative to substrate). Safety Note: Raney Co is highly pyrophoric. Transfer as a slurry and handle strictly under an inert argon or nitrogen atmosphere.

  • Purging: Purge the vessel with Nitrogen (3x) to remove oxygen, followed by Hydrogen gas (3x).

  • Hydrogenation: Pressurize the vessel with

    
     to 50 psi (approx. 3.4 bar) and stir vigorously at room temperature for 12 hours.
    
  • Filtration: Vent the hydrogen gas safely and purge with nitrogen. Filter the reaction mixture through a packed pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the pad generously with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ammonia and methanol. Dissolve the crude oily residue in anhydrous diethyl ether.

  • Salt Formation: Cool the ether solution to 0 °C and add 2M HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under vacuum to obtain pure Methyl [4-(aminomethyl)phenoxy]acetate Hydrochloride .

References

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines ResearchGate[Link]

  • Development of Base Metal Catalysts for Green Hydrogenation Reactions Johannes Kepler University (JKU ePUB)[Link]

  • Process for the preparation of agomelatine (EP2703383A1)

troubleshooting common issues in phenoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenoxyacetate Synthesis & Optimization

To: Research & Development Division From: Senior Application Scientist, Chemical Synthesis Group Subject: Troubleshooting Guide for Phenoxyacetate Synthesis (Williamson Ether Protocol)

Introduction

Welcome to the technical support hub for phenoxyacetic acid derivatives. This guide addresses the specific challenges encountered during the Williamson Ether Synthesis of phenoxyacetates—a fundamental


 reaction between a phenol and an 

-haloacid (typically chloroacetic acid).

While theoretically straightforward, this reaction is prone to specific failure modes: competitive hydrolysis of the alkylating agent, ambient nucleophile selectivity issues (C- vs. O-alkylation), and phase separation difficulties during workup. This guide provides mechanistic insights and self-validating protocols to resolve these issues.

Part 1: Reaction Initiation & Kinetics (The Synthesis Phase)

Core Issue: Low yield despite full consumption of the alkylating agent.

Diagnosis: The primary culprit is often the hydrolysis of chloroacetate rather than the desired etherification. In aqueous alkaline media, hydroxide ions (


) compete with the phenoxide ion (

) for the chloroacetate.

Mechanism:



Troubleshooting Q&A:

Q1: My reaction stalls at 60% conversion. Adding more base doesn't help. Why? A: You have likely depleted your alkylating agent via hydrolysis. Chloroacetic acid hydrolysis is a second-order reaction that accelerates significantly at high temperatures and high pH [1].

  • Corrective Action: Do not add all reagents at once. Generate the sodium phenoxide first by stirring the phenol with a stoichiometric amount of NaOH (1.0 eq) for 30 minutes. Then add the sodium chloroacetate solution slowly. This ensures the phenoxide is the dominant nucleophile available when the alkyl halide enters the system.

  • Optimization: Use a slight excess of chloroacetic acid (1.2–1.5 eq) to account for inevitable hydrolytic loss.

Q2: Should I use NaOH or


? 
A:  This depends on your solvent system.
  • Aqueous/Alcoholic Systems: Use NaOH . It ensures complete deprotonation of the phenol (

    
    ).
    
  • Anhydrous/Aprotic Systems (Acetone/MEK): Use

    
     . The potassium ion provides better solubility for the phenoxide salt in organic media due to lower lattice energy compared to sodium, and the mild basicity prevents aggressive hydrolysis if trace moisture is present [2].
    

Standardized Workflow Diagram:

SynthesisWorkflow cluster_side Critical Control Point start Start: Reagents deprot Step 1: Deprotonation (Phenol + Base -> Phenoxide) start->deprot Solvent: Water/EtOH addition Step 2: Addition of Chloroacetate (Slow) deprot->addition T = 50-60°C reflux Step 3: Reflux (Monitor via TLC) addition->reflux Time: 2-4 hrs acidification Step 4: Acidification (HCl to pH < 1) reflux->acidification Cool to 0°C isolation Step 5: Filtration & Recrystallization acidification->isolation

Caption: Optimized Williamson Ether Synthesis workflow emphasizing sequential addition to minimize hydrolysis.

Part 2: Selectivity & Side Reactions (The Chemistry Phase)

Core Issue: Presence of impurities and ring-alkylated byproducts.

Diagnosis: Phenoxide ions are ambident nucleophiles . They can attack the electrophile via the Oxygen (desired ether) or the Carbon (ring alkylation, typically ortho/para).

Troubleshooting Q&A:

Q3: I am detecting significant C-alkylation (ring substitution). How do I stop this? A: The solvent plays a decisive role here.

  • Protic Solvents (Water, Alcohols): Hydrogen bonding solvates the oxygen of the phenoxide, shielding it.[1] This reduces nucleophilicity at the oxygen, allowing the "softer" carbon center to attack, leading to C-alkylation [3].

  • Aprotic Polar Solvents (DMF, DMSO, Acetone): These solvate the cation (

    
    ) but leave the phenoxide anion "naked" and highly reactive at the oxygen atom.
    
  • Solution: Switch to an aprotic solvent like Acetone or Acetonitrile if C-alkylation is observed. If you must use water, ensure high concentration of nucleophile to favor the kinetic product (O-alkylation).

Data: Solvent Influence on Selectivity

Solvent TypeExampleEffect on PhenoxideMajor Product
Protic Water, EthanolH-bonds to Oxygen (Shielding)Increased C-Alkylation risk
Aprotic Polar DMF, DMSOSolvates Cation only (Naked Anion)O-Alkylation (Desired)
Non-Polar TolueneTight Ion PairingSlow reaction (requires PTC)

Part 3: Advanced Optimization (Phase Transfer Catalysis)

Core Issue: Reaction is too slow or yields are inconsistent in monophasic systems.

Recommendation: Implement Phase Transfer Catalysis (PTC) . This is the industrial standard for high-yield phenoxyacetate synthesis.

Protocol: Use a biphasic system (Toluene/Water or DCM/Water) with a quaternary ammonium salt catalyst (e.g., TBAB - Tetrabutylammonium bromide).

  • Aqueous Phase: NaOH + Phenol (Forms Sodium Phenoxide).

  • Organic Phase: Chloroacetate ester (or acid if protected) + PTC Catalyst.

  • Mechanism: The PTC catalyst (

    
    ) forms an ion pair with the phenoxide (
    
    
    
    ) and shuttles it into the organic layer. There, the "naked" phenoxide reacts rapidly with the alkyl halide with minimal hydrolysis risk [4].

PTC Mechanism Diagram:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_PhO Na+ PhO- Q_PhO Q+ PhO- Na_PhO->Q_PhO Ion Exchange QX_aq Q+ X- QX_aq->Na_PhO Regeneration Product PhO-R (Ether) Q_PhO->Product SN2 Attack R_Cl R-Cl (Alkyl Halide) R_Cl->Product Product->QX_aq Returns Q+X-

Caption: Phase Transfer Catalysis mechanism showing the shuttling of phenoxide into the organic phase for reaction.

Part 4: Isolation & Purification (The Workup Phase)

Core Issue: Product oils out or forms a sticky emulsion.

Troubleshooting Q&A:

Q4: Upon acidification, my product separates as a dark oil, not a solid. A: This is "oiling out," common when the product's melting point is depressed by impurities (unreacted phenol) or if the temperature is above the MP.

  • Step 1: Check pH. Ensure pH is < 1. Partial acidification leaves salts that act as surfactants.

  • Step 2: Seeding. Scratch the glass side of the flask with a glass rod to induce nucleation.

  • Step 3: Cool slowly. Rapid cooling traps impurities. Let the oil sit at room temperature with stirring; it often solidifies over hours.

  • Step 4: Extraction. If it remains an oil, extract into Ethyl Acetate, wash with dilute

    
     (removes unreacted acid), dry over 
    
    
    
    , and evaporate.

Q5: What is the best recrystallization solvent? A: Phenoxyacetic acids are typically recrystallized from hot water (if solubility allows) or Benzene/Petroleum Ether mixtures [5].

  • Protocol: Dissolve in minimum boiling water. If colored impurities persist, treat with activated charcoal, filter hot, and cool slowly.

References

  • Asian Journal of Chemistry. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions.Link

  • J&K Scientific. (2025). Williamson Ether Synthesis - Reaction Conditions and Reagents.[2][3]Link

  • PharmaXChange. (2011). Conditions for O-alkylation vs C-alkylation of Phenolates.[1][4][5]Link

  • Macmillan Group (Princeton). (2008). Phase-Transfer Catalysis: Mechanism and Synthesis.[6]Link

  • BenchChem. (2025). Minimizing solvent waste in phenoxyacetic acid purification.Link

Sources

Technical Support Center: Troubleshooting Methyl [4-(aminomethyl)phenoxy]acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of Methyl[4-(aminomethyl)phenoxy]acetate . This bifunctional molecule—containing both a nucleophilic primary amine and an electrophilic methyl ester—presents unique synthetic challenges, primarily revolving around chemoselectivity during reduction and product stability.

Synthesis Workflow & Side-Reaction Landscape

The standard synthesis of Methyl [4-(aminomethyl)phenoxy]acetate involves a two-step sequence: the O-alkylation of 4-cyanophenol with methyl bromoacetate, followed by the catalytic reduction of the nitrile to a primary amine. Understanding the causality behind side-product formation is critical for optimizing yields.

Synthesis_Workflow SM 4-Cyanophenol + Methyl bromoacetate Int Methyl 4-cyanophenoxyacetate SM->Int Alkylation (K2CO3, DMF) Hydrolysis 4-Cyanophenoxyacetic acid SM->Hydrolysis Trace H2O Target Methyl[4-(aminomethyl)phenoxy]acetate Int->Target Reduction (H2, Catalyst) Dimer Secondary Amine Dimer Int->Dimer Imine Condensation Amide Polyamide / Oligomer Target->Amide Intermolecular Aminolysis

Fig 1. Synthesis workflow of Methyl [4-(aminomethyl)phenoxy]acetate and major side reactions.

Troubleshooting FAQs

Section A: Nitrile Reduction & Amine Dimerization

Q1: During the reduction of Methyl 4-cyanophenoxyacetate, LC-MS indicates a massive impurity with a molecular weight roughly double that of my target. What is this, and why does it form? A1: You are observing the formation of a secondary amine dimer (Bis(4-(methoxycarbonylmethoxy)benzyl)amine). This is a ubiquitous side reaction in nitrile hydrogenation[1].

  • Causality: Nitrile reduction proceeds via an intermediate imine. Before this imine can be fully reduced to the target primary amine, it can undergo nucleophilic attack by the already-formed primary amine in the reaction mixture. This forms a hemiaminal that eliminates ammonia to yield a Schiff base, which is subsequently reduced to the secondary amine dimer[2].

Dimerization_Mechanism Nitrile Nitrile (R-CN) Imine Imine (R-CH=NH) Nitrile->Imine +H2 Primary Primary Amine (R-CH2-NH2) Imine->Primary +H2 Aminal Hemiaminal Imine->Aminal +Primary Amine Schiff Schiff Base (R-CH=N-CH2-R) Aminal->Schiff -NH3 Secondary Secondary Amine (Dimer) Schiff->Secondary +H2

Fig 2. Mechanistic pathway of secondary amine (dimer) formation during nitrile reduction.

Q2: How can I suppress this secondary amine formation? A2: You must alter the reaction kinetics to prevent the primary amine from attacking the imine. This can be achieved via two distinct strategies:

  • Ammonia Doping: Run the hydrogenation using Raney Nickel in methanol saturated with anhydrous ammonia (NH₃). The massive excess of ammonia outcompetes the primary amine for the imine intermediate, driving the equilibrium back toward the primary amine[3].

  • In Situ Trapping: Use a reducing agent like nickel boride (NiCl₂ + NaBH₄) in the presence of Boc-anhydride (Boc₂O). The primary amine is immediately protected upon formation, rendering it non-nucleophilic[4].

Section B: Product Stability & Amidation

Q3: My purified Methyl [4-(aminomethyl)phenoxy]acetate degrades into an insoluble white powder upon storage at room temperature. What is happening? A3: Your product is undergoing intermolecular amidation (oligomerization) . Amino-esters are inherently unstable as free bases. The nucleophilic primary amine of one molecule attacks the electrophilic methyl ester of another, eliminating methanol and forming polyamide chains.

Amidation M1 Molecule A (Primary Amine) Tetra Tetrahedral Intermediate M1->Tetra Nucleophilic Attack M2 Molecule B (Methyl Ester) M2->Tetra Oligomer Polyamide Oligomer + Methanol Tetra->Oligomer Elimination of MeOH

Fig 3. Intermolecular amidation (oligomerization) between target molecules.

  • Solution: Never store the free base. Immediately upon workup, treat the organic layer with ethereal HCl (e.g., 2M HCl in diethyl ether) to precipitate the product as the Hydrochloride (HCl) salt . Protonation completely eliminates the nucleophilicity of the nitrogen lone pair, ensuring indefinite shelf stability.

Section C: Alkylation Hydrolysis

Q4: During the Step 1 alkylation of 4-cyanophenol, I am isolating a large amount of 4-cyanophenoxyacetic acid instead of the methyl ester. How do I prevent this? A4: Base-catalyzed ester hydrolysis is occurring. Potassium carbonate (K₂CO₃) is highly hygroscopic. If your K₂CO₃ or DMF solvent contains trace water, the base generates hydroxide ions (OH⁻), which rapidly saponify the methyl ester[2].

  • Solution: Dry the DMF over 4Å molecular sieves and oven-dry the K₂CO₃ at 120°C overnight prior to use.

Quantitative Data Summaries

The choice of catalyst and additives drastically alters the chemoselectivity of the nitrile reduction. The table below summarizes typical side-product profiles based on empirical optimization.

Table 1: Influence of Reduction Conditions on Side-Product Profile

Catalyst SystemSolventAdditiveTarget Primary Amine (%)Secondary Amine Dimer (%)Cleavage / Other (%)
10% Pd/CMethanolNone25%65% 10% (Hydrogenolysis)
10% Pd/CMethanolconc. HCl (1 eq)85%5%10% (Hydrogenolysis)
Raney NickelMethanolNone50%45%<5%
Raney Nickel Methanol 7N NH₃ >92% <5% <3%
NiCl₂ / NaBH₄MethanolBoc₂O (1.2 eq)88% (as Boc)<2%<2%

Standard Operating Procedures (SOPs)

To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of Methyl 4-cyanophenoxyacetate (Alkylation)
  • Setup: To an oven-dried 500 mL flask under N₂, add 4-cyanophenol (10.0 g, 84 mmol) and anhydrous K₂CO₃ (17.4 g, 126 mmol) in strictly anhydrous DMF (100 mL).

  • Reaction: Cool to 0°C. Add methyl bromoacetate (8.7 mL, 92 mmol) dropwise over 15 minutes. Stir at room temperature for 4 hours.

  • Self-Validation Check 1 (TLC): Spot the reaction on silica gel (Hexane/EtOAc 3:1). The reaction is complete when the phenol starting material (Rf ~0.4, UV active) is completely consumed.

  • Workup: Pour into ice water (300 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organics with brine (3 x 100 mL) to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Check 2 (IR): Run an FT-IR of the crude solid. Confirm the presence of the ester carbonyl (sharp peak at ~1750 cm⁻¹) and the nitrile (sharp peak at ~2225 cm⁻¹). Ensure the absence of a broad O-H stretch (3300-2500 cm⁻¹), which would indicate ester hydrolysis.

Protocol B: Reduction to Methyl [4-(aminomethyl)phenoxy]acetate HCl Salt
  • Setup: In a Parr hydrogenation flask, dissolve Methyl 4-cyanophenoxyacetate (10.0 g, 52 mmol) in 7N NH₃ in Methanol (150 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (~2.0 g). Caution: Raney Ni is highly pyrophoric; never let it dry in air.

  • Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and agitate at room temperature for 12 hours.

  • Self-Validation Check 1 (H₂ Uptake): Monitor the pressure gauge. The reaction should consume exactly 2 molar equivalents of H₂.

  • Filtration: Vent the H₂ and purge with N₂. Filter the catalyst through a pad of Celite under a blanket of N₂, washing with methanol.

  • Salt Formation (Critical for Stability): Concentrate the filtrate in vacuo to remove ammonia. Redissolve the crude oil in anhydrous diethyl ether (100 mL). Slowly add 2M HCl in diethyl ether (30 mL) at 0°C. A white precipitate will form immediately.

  • Self-Validation Check 2 (LC-MS): Filter the solid and analyze via LC-MS. You should observe a single major peak with m/z 196.1 [M+H]⁺. The absence of m/z 374.2 confirms the successful suppression of the secondary amine dimer.

References[1] Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts | Organic Process Research & Development - ACS Publications |Link[3] How to prevent secondary amine formation in nitrile reduction? | ResearchGate | Link[2] Minimizing impurity formation in nitrile compound synthesis | Benchchem | Link[4] A Generic Approach for the Catalytic Reduction of Nitriles | ResearchGate | Link

Sources

Technical Support Center: Catalyst Stability in Phenoxyacetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and researchers. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Topic: Overcoming Catalyst Poisoning & Deactivation Applicable Routes: Williamson Ether Synthesis (PTC), Pd-Catalyzed Hydrogenation/Coupling User Level: Senior Scientist / Process Engineer

Executive Summary: The "Poisoning" Landscape[1][2]

In the synthesis of phenoxyacetates (and their derivatives), "catalyst poisoning" manifests differently depending on the synthetic route. Unlike simple fouling, these are often competitive inhibition or degradation events.

  • Phase Transfer Catalysis (PTC): The primary failure mode is Anion Inhibition (often misdiagnosed as poisoning) and Hofmann Degradation .

  • Heterogeneous Metal Catalysis (Pd/C): Used in derivative processing (e.g., reducing nitro-phenoxyacetates), the failure mode is classical Chemisorption Poisoning (S/N species) or Sintering .

This guide addresses both, with a focus on the high-throughput Williamson etherification route.

Module A: Phase Transfer Catalyst (PTC) "Poisoning"

Context: You are synthesizing phenoxyacetic acid via the condensation of phenol and chloroacetic acid (or esters) using a quaternary ammonium salt (e.g., TBAB, TEBA).

🔴 Critical Issue: The "Stalling" Reaction

Symptom: The reaction proceeds rapidly to ~50-60% conversion and then plateaus, despite the presence of unreacted starting materials. Adding more base does not help.

🔧 Troubleshooting Guide

Q1: Why did my PTC reaction stop halfway? Technical Diagnosis: You are likely experiencing Lipophilic Anion Poisoning (Competitive Inhibition). Mechanism: In a PTC cycle, the quaternary ammonium cation (


) shuttles the phenoxide anion (

) into the organic phase. However, as the reaction progresses, the leaving group halide (

) accumulates.
  • If

    
     is highly lipophilic (e.g., Iodide 
    
    
    
    or Bromide
    
    
    ), it pairs more strongly with
    
    
    than the phenoxide does.
  • The catalyst becomes "trapped" as an inactive ion pair (

    
    ) in the organic phase, unable to return to the aqueous interface to pick up more phenoxide.
    

The "Poisoning" Hierarchy (Hofmeister Series):



Note: If your leaving group is to the left  of your nucleophile (

), it will poison the catalyst.

Corrective Protocol:

  • Switch Leaving Groups: If using an alkyl iodide, switch to a bromide or chloride. While iodides are better leaving groups, the generated

    
     shuts down the PTC cycle.
    
  • Wash the Organic Phase: If the reaction stalls, stop stirring, decant the aqueous phase (removing the accumulated inorganic salts), and replace it with fresh concentrated NaOH/KOH. This "resets" the anion ratio.

  • Catalyst Selection: Switch to a catalyst with a more accessible cation or a "spacer" chain if steric bulk is an issue, but generally, Tetrabutylammonium Hydrogen Sulfate (TBAHS) is superior to the bromide salt because

    
     is very hydrophilic and does not compete.
    

Q2: My catalyst seems to decompose at high temperatures. Is this poisoning? Technical Diagnosis: No, this is Hofmann Elimination . Mechanism: Quaternary ammonium salts with


-hydrogens (like tetraethylammonium) degrade in the presence of strong bases (NaOH/KOH) and heat (>60°C) into a tertiary amine and an alkene. The resulting amine is catalytically inactive for phase transfer.

Corrective Protocol:

  • Temperature Limit: Keep reaction temperature < 55°C for standard ammonium salts.

  • Structure Switch: Use a catalyst without

    
    -hydrogens if high heat is required (e.g., Benzyltrimethylammonium chloride, though less lipophilic, or specialized phosphonium salts).
    
📊 Data Summary: PTC Anion Inhibition Factors

Relative extraction constants (


) representing the affinity of the catalyst for the anion vs. the target phenoxide.
Anion (Impurity/Leaving Group)Affinity relative to Chloride (

)
Impact on Phenoxyacetate Synthesis
Iodide (

)
> 100xSevere Inhibition. Avoid alkyl iodides.
Bromide (

)
~ 20xModerate Inhibition. Requires higher catalyst loading.
Phenoxide (

)
~ 1-5xTarget. Must compete with the above.
Chloride (

)
1x (Baseline)Ideal Leaving Group for PTC stability.
Sulfate (

)
< 0.01xNon-Interfering. Use Hydrogen Sulfate salts.
🧠 Visualizing the PTC Failure Mode

The following diagram illustrates how the accumulation of Halide X (the byproduct) eventually blocks the catalyst from recycling.

PTC_Poisoning cluster_aqueous Aqueous Phase (High pH) cluster_organic Organic Phase (Reaction Zone) Phenol Phenol (PhOH) Phenoxide Phenoxide (PhO⁻) Phenol->Phenoxide Deprotonation Base NaOH Q_PhO_aq Q⁺ PhO⁻ (Active Pair) Phenoxide->Q_PhO_aq Ion Exchange Q_X_aq Q⁺ X⁻ (Inactive Catalyst) Q_X_aq->Q_PhO_aq BLOCKED if X⁻ is Lipophilic (e.g., I⁻, Br⁻) Q_PhO_org Q⁺ PhO⁻ (Active Catalyst) Q_PhO_aq->Q_PhO_org Phase Transfer Substrate R-Cl (Chloroacetate) Product R-O-Ph (Phenoxyacetate) Q_X_org Q⁺ Cl⁻ (Poisoned Pair) Product->Q_X_org Generates Cl⁻ Q_PhO_org->Product Reaction with R-Cl Q_X_org->Q_X_aq Returns to Aq

Caption: The PTC Cycle showing the critical failure point where lipophilic inorganic anions prevent the regeneration of the active Q-Phenoxide pair.

Module B: Heterogeneous Catalyst (Pd/C) Poisoning

Context: You are performing a catalytic hydrogenation on a substituted phenoxyacetate (e.g., reducing a nitro group or de-halogenating a side product).

🔴 Critical Issue: Dead Catalyst upon Recycle

Symptom: The first batch works perfectly. The recycled catalyst shows <10% activity in the second run. Cause: Irreversible chemisorption of Sulfur or Nitrogen species, or metal leaching.

🔧 Troubleshooting Guide

Q3: How do I identify if my Pd/C is poisoned by Sulfur or just fouled? Technical Diagnosis:

  • Fouling: Physical blockage by polymers/salts. Test: Wash with hot ethanol/acetic acid. If activity returns, it was fouling.

  • Poisoning: Chemical binding of S/N to Pd active sites. Test: No amount of solvent washing restores activity.

  • Source Tracing: Did you use Thionyl Chloride (

    
    ) or a Sulfonyl Chloride in a previous step to make the chloroacetate precursor?
    
    • Trace Sulfur (< 10 ppm) is enough to kill Pd/C.

Corrective Protocol (The "Self-Validating" Wash): Before adding the catalyst, you must validate the feedstock purity.

  • The Lead Acetate Test: Expose a test strip soaked in lead acetate to the headspace of your feedstock vessel while warming it. Blackening indicates active sulfide/sulfur species.

  • Scavenger Resin Treatment: If positive, pass the phenoxyacetate solution through a bed of activated carbon or metal scavenger resin (e.g., functionalized silica) before the hydrogenation reactor.

  • Use Unpoisoned Precursors: Ensure the chloroacetic acid derivative was not prepared using sulfur reagents without a distillation step.

Q4: Can I regenerate a Sulfur-poisoned Pd catalyst? Expert Answer: Generally, no . The Pd-S bond is too strong.

  • Attempt: Oxidation with dilute hypochlorite followed by reduction can sometimes work, but it alters particle size (sintering).

  • Recommendation: It is more cost-effective to prevent poisoning via feedstock purification (crystallization of the phenoxyacetate) than to regenerate the metal.

References & Authority

  • PTC Mechanisms & Anion Poisoning:

    • Freedman, H. H. (1986). Industrial Applications of Phase Transfer Catalysis. IUPAC. The seminal work defining the influence of anion lipophilicity on reaction rates.

    • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Defines the extraction constant data used in Table 1).

  • Palladium Catalyst Deactivation:

    • Argyle, M. D., & Bartholomew, C. H. (2015). Mechanisms of Catalyst Deactivation. Catalysts, 5(1), 145-269. Link

    • Dunworth, W. P., & Nord, F. F. (1954). Investigations on the Mechanism of Catalytic Hydrogenation. Journal of the American Chemical Society. (Foundational text on Pd poisoning by sulfur).

  • Phenoxyacetate Synthesis Specifics:

    • Sasson, Y., & Bilman, N. (1989). Liquefaction of solid-liquid phase-transfer catalysts. Journal of Chemical Society. (Describes the "omega phase" phenomenon in Williamson synthesis).

⚠️ Safety Disclaimer

Phenoxyacetic acid derivatives can be biologically active (herbicides/pharmaceuticals). Chloroacetic acid is highly corrosive and toxic. Always review SDS before handling catalysts, especially dry Pd/C which is pyrophoric.

Validation & Comparative

A Comparative Analysis of the Monoamine Oxidase Inhibitory Activity of Methyl [4-(aminomethyl)phenoxy]acetate Analogues

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of neuropharmacology, the inhibition of monoamine oxidases (MAOs) remains a cornerstone for the treatment of depressive disorders and neurodegenerative diseases. The careful design of inhibitors that can selectively target MAO-A or MAO-B is a key objective in medicinal chemistry. This guide provides a detailed comparative analysis of the biological activity of a series of phenoxyacetamide analogues, structurally related to Methyl [4-(aminomethyl)phenoxy]acetate, as inhibitors of human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).

The phenoxyacetamide scaffold has been identified as a versatile starting point for the development of potent and selective MAO inhibitors.[1][2] By systematically modifying the substituents on the phenyl ring, researchers can fine-tune the inhibitory potency and selectivity of these compounds. This guide will delve into the structure-activity relationships (SAR) of these analogues, providing valuable insights for the rational design of novel therapeutic agents.

Comparative Biological Activity of Phenoxyacetamide Analogues

The inhibitory activities of a series of 2-phenoxyacetamide analogues against hMAO-A and hMAO-B were evaluated, and their half-maximal inhibitory concentrations (IC50) are presented in Table 1. The selectivity index (SI), defined as the ratio of IC50 (MAO-B) / IC50 (MAO-A), is also included to quantify the preference of each compound for one isoenzyme over the other.

CompoundStructureRhMAO-A IC50 (μM)hMAO-B IC50 (μM)Selectivity Index (SI)
1 H> 100> 100-
2

4-CH31.8211.26.15
3

4-OCH30.04511.0245
4

4-Cl0.0821.8622.7
5

4-CHO0.351.253.57
6

4-CH=N-CH2C≡CH0.0180.073.89
7

4-CH2NHCH2Ph0.0350.123.43

Data sourced from Shen et al. (2014).[1][2]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key structure-activity relationships:

  • Unsubstituted Phenoxyacetamide (Compound 1): The parent compound with no substitution on the phenyl ring is inactive against both MAO-A and MAO-B, highlighting the necessity of substituents for inhibitory activity.

  • Effect of Electron-Donating Groups: The introduction of an electron-donating group at the para-position of the phenyl ring significantly enhances MAO-A inhibitory potency. A methyl group (Compound 2) confers moderate activity, while a methoxy group (Compound 3) results in a highly potent and selective MAO-A inhibitor (IC50 = 0.045 μM, SI = 245). This suggests that increased electron density on the phenyl ring is favorable for binding to the active site of MAO-A.

  • Effect of Electron-Withdrawing Groups: An electron-withdrawing chloro group at the para-position (Compound 4) also leads to potent MAO-A inhibition (IC50 = 0.082 μM) but with lower selectivity compared to the methoxy-substituted analogue. The formyl group (Compound 5) results in a less potent inhibitor, indicating that the nature and position of the electron-withdrawing group are critical.

  • Introduction of an Imino and Amino Methyl Group: The conversion of the formyl group in Compound 5 to a propargylimino methyl group (Compound 6) or a benzylaminomethyl group (Compound 7) dramatically increases the potency against both MAO-A and MAO-B. Compound 6, with the propargylamine moiety, is the most potent inhibitor in this series against both isoenzymes. This is consistent with the known mechanism of some irreversible MAO inhibitors that contain a reactive propargyl group.

Experimental Protocol: In Vitro MAO Inhibition Assay

The following protocol describes a general method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B using a fluorometric assay.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Amplex® Red reagent (a sensitive fluorogenic substrate)

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO-A and MAO-B substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • Sodium phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a working solution of sodium phosphate buffer (100 mM, pH 7.4).

    • Prepare stock solutions of test compounds, clorgyline, and pargyline in DMSO.

    • Prepare a working solution of Amplex® Red/HRP/p-Tyramine in the phosphate buffer.

  • Assay Protocol:

    • Add 20 µL of sodium phosphate buffer to each well of a 96-well microplate.

    • Add 20 µL of various concentrations of the test compound or reference inhibitor (clorgyline for MAO-A, pargyline for MAO-B) to the respective wells.

    • Add 20 µL of the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 20 µL of the Amplex® Red/HRP/p-Tyramine working solution to each well.

    • Incubate the plate at 37 °C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

Experimental Workflow Diagram

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzymes, Substrates, Inhibitors) add_buffer Add Buffer to Plate prep_reagents->add_buffer prep_compounds Prepare Test Compound Dilutions add_inhibitor Add Inhibitor/Compound prep_compounds->add_inhibitor add_buffer->add_inhibitor add_enzyme Add MAO Enzyme (Pre-incubate) add_inhibitor->add_enzyme start_reaction Add Substrate Mix (Start Reaction) add_enzyme->start_reaction incubation Incubate at 37°C start_reaction->incubation read_fluorescence Read Fluorescence incubation->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow for the in vitro determination of MAO inhibitory activity.

Conclusion

This guide provides a comparative analysis of the MAO inhibitory activity of a series of phenoxyacetamide analogues. The structure-activity relationship study reveals that substitution at the para-position of the phenyl ring is crucial for activity. Electron-donating groups, such as a methoxy group, can lead to highly potent and selective MAO-A inhibitors. Furthermore, the introduction of aminomethyl groups can significantly enhance potency against both MAO-A and MAO-B. The provided experimental protocol and workflow diagram offer a practical guide for researchers to evaluate the MAO inhibitory potential of novel compounds. These insights are valuable for the rational design and development of new therapeutic agents targeting monoamine oxidases.

References

  • Shen, W., Yu, S., Zhang, J., Jia, W., & Zhu, Q. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules (Basel, Switzerland), 19(11), 18620–18631. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. [Link]

Sources

comparative study of different synthetic routes to Methyl [4-(aminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following comparative study provides an in-depth technical analysis of synthetic routes to Methyl [4-(aminomethyl)phenoxy]acetate (CAS: 59954-04-0).

Executive Summary & Molecule Profile[1]

Target Molecule: Methyl [4-(aminomethyl)phenoxy]acetate CAS: 59954-04-0 Core Functionality: A bifunctional linker containing a methyl ester and a primary benzylic amine. It is a critical intermediate in the synthesis of peptidomimetics, serine protease inhibitors, and fibrinogen receptor antagonists.

Synthetic Challenge: The primary challenge lies in the chemoselectivity required to generate the primary amine (


) without reducing or hydrolyzing the ester moiety (

).

This guide evaluates three distinct synthetic pathways:

  • The Nitrile Reduction Route: The industrial standard; cost-effective but requires precise reduction conditions.

  • The Reductive Amination Route: A mild, laboratory-scale approach avoiding high-pressure hydrogenation.

  • The Protected Amine (Convergent) Route: Highest purity profile; ideal for GLP/GMP synthesis where impurity control is paramount.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals three logical precursors. The choice of route depends heavily on the scale of synthesis and available equipment (e.g., high-pressure hydrogenators vs. standard glassware).

Retrosynthesis Target Methyl [4-(aminomethyl)phenoxy]acetate (Target) Nitrile Methyl (4-cyanophenoxy)acetate (Route A: Nitrile Reduction) Target->Nitrile Functional Group Interconversion Aldehyde Methyl (4-formylphenoxy)acetate (Route B: Reductive Amination) Target->Aldehyde Reductive Amination Protected N-Boc-4-hydroxybenzylamine (Route C: Convergent Alkylation) Target->Protected Ether Synthesis

Figure 1: Retrosynthetic disconnection showing the three primary strategic approaches.

Detailed Synthetic Routes[2]

Route A: The Nitrile Reduction Pathway (Industrial Standard)

This route is preferred for kilogram-scale production due to the low cost of 4-cyanophenol. However, the reduction step is critical; standard hydride reducing agents (e.g.,


) will destroy the ester.

Mechanism:

  • Williamson Ether Synthesis: 4-cyanophenol is alkylated with methyl bromoacetate.

  • Chemoselective Hydrogenation: The nitrile is reduced to the primary amine using Raney Nickel or Palladium, often in the presence of ammonia to suppress secondary amine formation.

Protocol:

  • Step 1 (Alkylation): Dissolve 4-cyanophenol (1.0 eq) in acetone. Add anhydrous

    
     (2.0 eq) and stir for 30 min. Add methyl bromoacetate (1.1 eq) dropwise. Reflux for 4–6 hours. Filter inorganic salts and concentrate to yield Methyl (4-cyanophenoxy)acetate.
    
  • Step 2 (Reduction): Dissolve the nitrile intermediate in Methanol/

    
     (7N). Add Raney Nickel (10 wt%). Hydrogenate at 40–60 psi 
    
    
    
    for 12 hours.
    • Critical Control Point: Avoid strong bases or water to prevent ester hydrolysis.

Route B: The Reductive Amination Pathway (Laboratory Scale)

Ideal for medicinal chemistry labs lacking high-pressure hydrogenation equipment. It proceeds via an aldehyde intermediate.[1]

Mechanism:

  • Alkylation: 4-hydroxybenzaldehyde is alkylated with methyl bromoacetate.

  • Imine Formation & Reduction: The aldehyde reacts with ammonium acetate to form an imine in situ, which is selectively reduced by Sodium Cyanoborohydride (

    
    ).
    

Protocol:

  • Step 1: React 4-hydroxybenzaldehyde with methyl bromoacetate (

    
    , DMF, 
    
    
    
    ) to isolate Methyl (4-formylphenoxy)acetate.
  • Step 2: To a solution of the aldehyde (1.0 eq) in Methanol, add Ammonium Acetate (10.0 eq) and

    
     (0.7 eq). Stir at room temperature for 12–24 hours. Acidify carefully to decompose excess borohydride, neutralize, and extract.
    
Route C: The Protected Amine Pathway (High Purity)

This convergent route avoids the manipulation of the sensitive amine/ester pair until the final step. It is the most expensive but yields the highest purity, making it suitable for late-stage GMP synthesis.

Mechanism:

  • Protection: 4-hydroxybenzylamine is N-protected using

    
    .
    
  • Alkylation: The protected phenol is alkylated with methyl bromoacetate.

  • Deprotection: The Boc group is removed using TFA or HCl in dioxane, yielding the target as a salt.

Comparative Analysis & Decision Matrix

FeatureRoute A: Nitrile ReductionRoute B: Reductive AminationRoute C: Protected Amine
Starting Material Cost Low (4-Cyanophenol)Medium (4-Hydroxybenzaldehyde)High (4-Hydroxybenzylamine)
Step Count 2 Steps2 Steps3 Steps
Scalability High (Industrial)Low/MediumMedium
Safety Profile Hydrogenation risks (

gas)
Cyanide waste (

)
Benign (Standard reagents)
Purity Profile Moderate (Dimer byproducts)HighVery High
Key Risk Ester reduction/hydrolysisIncomplete conversionDeprotection affecting ester

Experimental Workflow: Route A (Optimized)

The following diagram details the workflow for the Nitrile Reduction route, highlighting the critical decision points to ensure chemoselectivity.

Workflow Start Start: 4-Cyanophenol Alkylation Alkylation (Me-Bromoacetate, K2CO3, Acetone) Start->Alkylation Check1 QC: TLC/NMR (Confirm Nitrile Purity) Alkylation->Check1 Check1->Alkylation Incomplete Reduction Hydrogenation (Raney Ni, H2, MeOH/NH3) Check1->Reduction Pure Purification Filtration & Acid-Base Extraction Reduction->Purification Selectivity > 95% Final Product: Methyl [4-(aminomethyl)phenoxy]acetate Purification->Final

Figure 2: Optimized workflow for the Nitrile Reduction pathway.

Critical "Expertise" Note on Reduction:

When reducing Methyl (4-cyanophenoxy)acetate, do not use Lithium Aluminum Hydride (


) . It will reduce the methyl ester to a primary alcohol.
  • Recommended: Hydrogenation over Raney Nickel in methanolic ammonia. The ammonia suppresses the formation of the secondary amine dimer (bis-benzylamine), a common impurity in nitrile reductions.

  • Alternative:

    
     with 
    
    
    
    (Cobalt Boride method) is a mild alternative that preserves esters.

References

  • Nitrile Reduction Selectivity: Gowda, S. et al. "Chemoselective reduction of nitriles to amines using catalytic hydrogenation." Tetrahedron Letters, 2002.

  • Alkylation Protocols: BenchChem. "Assessing the Completeness of Alkylation with Methyl Bromoacetate." BenchChem Technical Guides, 2025.

  • Reductive Amination Methodology: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.

  • Convergent Synthesis Strategy: Zhu, X. et al. "New Synthesis of Abexinostat." Heterocycles, 2021.[2] (Demonstrates protected phenol alkylation strategy).

Sources

assessing the purity of synthesized Methyl [4-(aminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Assessment of Synthesized Methyl [4-(aminomethyl)phenoxy]acetate: A Comparative Analytical Guide

Methyl [4-(aminomethyl)phenoxy]acetate (CAS 132224-97-6) is a critical bifunctional building block widely utilized in the synthesis of solid-phase peptide synthesis (SPPS) linkers (such as PAM resins) and targeted bioconjugates. Because it features both a reactive primary amine and a methyl ester, its synthesis often involves reduction steps and protecting-group manipulations that can leave behind a complex matrix of impurities.

For researchers and drug development professionals, ensuring the absolute purity of this intermediate is paramount. Relying on traditional, single-detector analytical methods often leads to an overestimation of purity, cascading into stoichiometric imbalances during downstream coupling reactions. This guide objectively compares the performance of an optimized, in-house synthesized batch of Methyl [4-(aminomethyl)phenoxy]acetate against commercial alternatives, demonstrating why a multi-modal analytical approach—combining HPLC-UV, HPLC-CAD, and qNMR—is the only self-validating system for true purity assessment.

The Analytical Challenge: The Pitfall of "Relative" Purity

Standard purity assessments in organic synthesis rely heavily on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). While highly sensitive to the aromatic phenoxy core of Methyl [4-(aminomethyl)phenoxy]acetate, UV detection is fundamentally blind to non-chromophoric species.

During the synthesis of this compound (often via the reduction of a nitrile or azide precursor), typical byproducts include aliphatic amines, unreacted inorganic reducing agents, and residual solvents. These impurities will not absorb UV light at standard wavelengths (e.g., 210 nm or 254 nm). Consequently, a product might show >99% purity by HPLC-UV while containing significant mass fractions of invisible contaminants.

To achieve a self-validating mass balance, we must employ orthogonal techniques:

  • HPLC-CAD (Charged Aerosol Detection): A mass-sensitive detector that provides a near-uniform response for all non-volatile analytes, regardless of their optical properties[1],[2].

  • qNMR (Quantitative NMR): The gold standard for absolute quantitation. By integrating the proton signals of the analyte against a certified internal standard, qNMR provides an exact molar mass fraction without requiring a reference standard of the target compound itself[3],[4].

G Target Target Compound Methyl [4-(aminomethyl)phenoxy]acetate UV HPLC-UV (Optical Detection) Target->UV CAD HPLC-CAD (Mass Detection) Target->CAD Imp1 Aromatic Impurities (Chromophore Active) Imp1->UV Imp1->CAD Imp2 Aliphatic Impurities (Chromophore Inactive) Imp2->UV Invisible Imp2->CAD Detected

Fig 1: Differential detection of aromatic and aliphatic impurities using UV and CAD.

Comparative Performance Data

To illustrate the necessity of this multi-modal approach, we compared an in-house synthesized batch of Methyl [4-(aminomethyl)phenoxy]acetate (purified via optimized crystallization) against two leading commercial alternatives.

Table 1: Comparative Purity Assessment Across Orthogonal Analytical Methods

Product SourceHPLC-UV Purity (254 nm)HPLC-CAD Purity (Mass Balance)qNMR Absolute Purity (w/w %)Active Amine Titration
Synthesized Product (In-House) 99.8%99.5%99.2%99.1%
Commercial Alternative A 99.5%92.1%90.5%91.0%
Commercial Alternative B 98.0%96.5%95.8%96.2%

Data Interpretation & Causality: Commercial Alternative A exhibits a classic "false positive" in UV purity. While the UV chromatogram suggests a highly pure product (99.5%), the CAD and qNMR data reveal that nearly 10% of the sample mass consists of non-chromophoric impurities. The active amine titration perfectly correlates with the qNMR data, indicating that the hidden impurities are likely inorganic salts or des-amino aliphatic byproducts that do not contribute to the primary amine titer. Our in-house synthesized product demonstrates tight correlation across all four methods, proving true absolute purity.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the causality behind each experimental parameter.

Protocol 1: Dual-Detector HPLC (UV & CAD) with Inverse Gradient

Rationale: During standard gradient elution, the changing ratio of organic solvent alters the nebulization efficiency and droplet size within the Charged Aerosol Detector. This leads to non-uniform responses for impurities eluting at different times. To correct this, we employ an inverse gradient post-column addition, ensuring the mobile phase composition entering the CAD remains strictly constant[1].

  • System Setup: Equip a UHPLC system with a Diode Array Detector (DAD) followed in-series by a Charged Aerosol Detector (CAD). Install a secondary pump for post-column inverse gradient delivery.

  • Column: C18, 1.7 µm, 2.1 × 100 mm. Maintain at 40 °C.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Primary Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Inverse Gradient (Post-Column): Program the secondary pump to deliver the exact inverse (95% B to 5% B) at 0.4 mL/min, merging via a T-piece before the CAD.

  • Sample Preparation: Dissolve 1.0 mg/mL of the analyte in 50:50 Water:Acetonitrile. Inject 2 µL.

  • Data Processing: Integrate all peaks in the CAD chromatogram. Because the inverse gradient normalizes nebulization efficiency, the area percent directly correlates to the mass fraction of all non-volatile components[2].

Protocol 2: Absolute Purity Determination via 1H qNMR

Rationale: Standard 1H NMR is qualitative. To transform it into a quantitative assay, the analyte must be co-dissolved with a certified internal standard (IS). The most critical parameter is the relaxation delay (D1). Because different protons relax at different rates, D1 must be set to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei being quantified. This ensures >99% magnetization recovery between pulses, making the integrated signal strictly proportional to the molar concentration[3],[4].

  • Standard Selection: Select Maleic acid (TraceCERT®) as the internal standard. It provides a sharp, distinct singlet at ~6.2 ppm, which does not overlap with the aromatic (7.0-7.5 ppm), ester methyl (3.8 ppm), or aminomethyl (3.9 ppm) protons of the target compound.

  • Sample Preparation: Accurately weigh ~15.0 mg of Methyl [4-(aminomethyl)phenoxy]acetate and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.

  • T1 Inversion Recovery: Perform a quick inversion recovery experiment to determine the longest T1 of the target protons. (For this molecule, T1 is typically ~2-3 seconds).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): Set to 20 seconds (ensuring D1 > 5 × T1).

    • Scans: 64 (to ensure high S/N ratio for trace impurities).

  • Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the IS peak (Maleic acid, 2H) and the target analyte peak (e.g., the ester methyl singlet, 3H). Calculate absolute purity using the standard qNMR mass balance equation.

G Step1 1. Sample Prep Co-dissolve Analyte & Internal Standard Step2 2. NMR Acquisition Set Relaxation Delay (D1) > 5*T1 Step1->Step2 Step3 3. Signal Integration Compare Target vs. IS Resonances Step2->Step3 Step4 4. Purity Calculation Derive Absolute Mass Fraction Step3->Step4

Fig 2: Sequential logic for absolute purity determination using quantitative 1H NMR.

Conclusion

For complex bifunctional intermediates like Methyl [4-(aminomethyl)phenoxy]acetate, traditional UV-based purity metrics are insufficient and often misleading. By implementing a comprehensive analytical strategy that pairs the uniform mass-response of HPLC-CAD with the absolute molar quantitation of qNMR, researchers can confidently validate their synthetic products. As demonstrated in our comparative analysis, this rigorous approach protects downstream workflows from the stoichiometric failures caused by invisible, non-chromophoric impurities.

References

Sources

comparing the efficacy of different catalysts for phenoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetic acid and its derivatives are foundational intermediates in the synthesis of auxin herbicides (e.g., 2,4-D), pharmaceutical precursors (e.g., Penicillin V), and fragrance compounds. The classical Williamson ether synthesis—reacting phenol with chloroacetic acid in the presence of a base—often suffers from poor kinetics due to phase incompatibility and competing C-alkylation.

This guide evaluates three distinct catalytic approaches to overcome these limitations: Phase Transfer Catalysis (PTC) , Nucleophilic Iodide Promotion (Finkelstein) , and Heterogeneous "Green" Catalysis . Based on current industrial data, the PTC method supplemented with iodide promotion offers the highest efficacy for yield and throughput.

Mechanistic Analysis: The Solubility Barrier

To understand catalyst efficacy, one must first understand the reaction's limiting factor. The reaction requires the collision of a phenoxide anion (hydrophilic/aqueous) with a chloroacetate species (often organic-soluble or requiring specific orientation).

  • The Problem: In a standard biphasic system (Water/Organic), the phenoxide stays in the water, and the alkylating agent stays in the organic phase. The reaction only occurs at the interface, leading to slow rates and high temperatures which favor side reactions (decomposition).

  • The Solution: Catalysts act as "shuttles" (PTC) or "activators" (Iodide) to bridge this gap.

Mechanistic Pathway Diagram

The following diagram illustrates the critical difference between the slow interfacial pathway and the accelerated catalytic pathway.

PhenoxyMechanism cluster_Aq Aqueous Phase cluster_Org Organic Phase Phenol Phenol (PhOH) Phenoxide Phenoxide Anion (PhO-) Phenol->Phenoxide Deprotonation Base Base (NaOH) Base->Phenoxide IonPair [Q+ PhO-] Lipophilic Ion Pair Phenoxide->IonPair Ion Exchange (Interface) ClAc Chloroacetic Acid (Cl-CH2-COOH) Product Phenoxyacetate (Product) ClAc->Product PTC PTC Catalyst (Q+ X-) Product->PTC Regeneration IonPair->Product SN2 Attack (Rapid) PTC->IonPair

Caption: Figure 1. Mechanism of Phase Transfer Catalysis (PTC) facilitating the transport of phenoxide anions into the organic phase for rapid SN2 reaction.

Comparative Efficacy Analysis

We compared three primary methodologies based on yield, reaction time, and scalability.

A. Baseline: Homogeneous Base (NaOH/Reflux)
  • Method: Phenol and Chloroacetic acid are boiled with excess NaOH.

  • Performance: Poor. The reaction is biphasic without a transfer agent. High temperatures required for reflux often lead to C-alkylation (ring substitution) rather than the desired O-alkylation.

  • Verdict: Obsolete for high-value synthesis.

B. The Industry Standard: Phase Transfer Catalysis (PTC)
  • Catalyst: Tetrabutylammonium Bromide (TBAB).[1][2]

  • Mechanism: TBAB forms a lipophilic ion pair with the phenoxide ion, dragging it into the organic solvent (e.g., Toluene or DCM) where it reacts instantly with chloroacetic acid.

  • Performance: Excellent. Yields consistently exceed 85%.

  • Selectivity: High preference for O-alkylation due to "soft" anion character in the organic phase.

C. The "Booster": Iodide Promotion (Finkelstein Modification)
  • Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI).

  • Mechanism: In situ conversion of the alkyl chloride (poor leaving group) to an alkyl iodide (excellent leaving group).

  • Performance: When combined with PTC, this method yields the fastest kinetics.

D. Green Alternatives: Heterogeneous Catalysts
  • Catalyst: Lignin-derived acid catalysts or Modified Zeolites.

  • Mechanism: Surface adsorption increases local concentration of reactants.

  • Performance: Good (78-82% yield) but slower than PTC. Primary benefit is catalyst recoverability.

Performance Comparison Table
MetricHomogeneous Base (No Catalyst)Phase Transfer (TBAB)PTC + Iodide (KI) PromotionHeterogeneous (Lignin/Zeolite)
Yield 60 - 70%85 - 92%92 - 98% 78 - 82%
Reaction Time 6 - 12 Hours2 - 4 Hours1 - 2 Hours 4 - 8 Hours
Temperature Reflux (>100°C)60 - 80°C50 - 60°C60 - 80°C
Selectivity (O/C) Low (Significant C-alkylation)HighVery HighHigh
Green Metric Poor (High Energy)Moderate (Solvent use)High (Energy efficient)Excellent (Recyclable)

Recommended Protocol: Iodide-Promoted PTC Synthesis

Rationale: This protocol combines the transport efficiency of TBAB with the kinetic boost of Potassium Iodide. It is the most robust method for drug development applications where yield and purity are paramount.

Reagents
  • Substrate: Phenol (1.0 eq)

  • Reagent: Ethyl Chloroacetate or Chloroacetic Acid (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Preferred over NaOH to minimize hydrolysis.
    
  • PTC: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Co-Catalyst: Potassium Iodide (KI) (10 mol%)

  • Solvent: Acetone or Acetonitrile (polar aprotic favors

    
    ).
    
Experimental Workflow
  • Activation: Dissolve Phenol in solvent and add

    
    . Stir for 15 mins to generate phenoxide.
    
  • Catalyst Addition: Add TBAB and KI. The mixture may turn slightly yellow due to trace

    
    , which is normal.
    
  • Alkylation: Add Chloroacetic acid/ester dropwise.

  • Reaction: Heat to mild reflux (60°C). Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:4).

  • Workup: Filter off inorganic salts. Evaporate solvent. Redissolve residue in DCM and wash with water to remove TBAB.

Protocol Visualization

ProtocolFlow Start Start: Phenol + Solvent BaseStep Add K2CO3 (Generate Phenoxide) Start->BaseStep CatStep Add Catalysts: TBAB (5%) + KI (10%) BaseStep->CatStep ReactStep Add Chloroacetate Reflux @ 60°C (2h) CatStep->ReactStep Check TLC Check: Phenol Consumed? ReactStep->Check Check->ReactStep No (Continue Heating) Workup Filter Salts & Evaporate Solvent Check->Workup Yes Purify Recrystallize or Acid/Base Extraction Workup->Purify

Caption: Figure 2. Step-by-step workflow for the Iodide-Promoted Phase Transfer Synthesis of Phenoxyacetate.

Troubleshooting & Validation

Self-Validating the System
  • Emulsion Formation: If using TBAB in a water/DCM mixture, emulsions can occur.

    • Fix: Switch to TEBA (Triethylbenzylammonium chloride) or increase ionic strength of the aqueous layer with NaCl.

  • C-Alkylation Impurities: If NMR shows ring substitution (peaks around 6.5-7.5 ppm shifting unexpectedly), the reaction temperature is too high or the solvent is too polar/protic (like water).

    • Fix: Ensure strictly aprotic conditions (Acetone/Acetonitrile) and keep temp <80°C.

Analytical Checkpoints
  • 1H NMR: Look for the disappearance of the phenolic -OH (broad singlet >5 ppm) and the appearance of the methylene singlet (

    
    ) around 4.6 - 4.8 ppm .
    
  • Melting Point: Pure Phenoxyacetic acid melts at 98-100°C . Lower values indicate incomplete reaction or C-alkylated byproducts.

References

  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach. MDPI. [Link]

  • Synthesis of phenoxyacetic acid derivatives (Patent US20090247781A1).
  • Phase Transfer Catalysis in Pharmaceutical Industry. Polish Pharmaceutical Society. [Link]

Sources

Technical Guide: In-Vivo vs. In-Vitro Activity of Methyl [4-(aminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an objective comparison of the in-vivo and in-vitro activity of Methyl [4-(aminomethyl)phenoxy]acetate (CAS 132224-97-6 / 55495-66-6 analog).[1] It is designed for researchers utilizing this compound as a chemical probe, prodrug scaffold, or synthetic intermediate in the development of antifibrinolytic agents and protease inhibitors.[1]

Executive Summary & Chemical Identity

Methyl [4-(aminomethyl)phenoxy]acetate acts primarily as a lipophilic prodrug or synthetic precursor to its active carboxylic acid form, [4-(aminomethyl)phenoxy]acetic acid .[1]

  • Compound Class: Phenoxyacetic Acid Derivative / Benzamidine Mimic.[1]

  • Primary Mechanism: The parent acid mimics the side chain of lysine/arginine, allowing it to bind to the S1 pocket of serine proteases (e.g., trypsin, plasmin, thrombin) or the Kringle domains of plasminogen .[1]

  • The Crucial Distinction:

    • In Vitro: The methyl ester moiety masks the carboxylate required for electrostatic interaction with the target, resulting in significantly reduced or negligible binding affinity in cell-free enzyme assays.[1]

    • In Vivo: Ubiquitous carboxylesterases (CES) rapidly hydrolyze the ester, liberating the active acid.[1] Consequently, the compound exhibits high systemic potency and improved membrane permeability compared to the free acid.[1]

FeatureIn-Vitro (Buffer/Enzyme) In-Vivo (Plasma/Tissue)
Primary Species Intact Methyl EsterFree Acid Metabolite
Target Affinity Low / Negligible (

)
High (

in low

range)*
Permeability High (Lipophilic)High (Rapid absorption)
Metabolic Stability High (Chemical stability)Low (Enzymatic hydrolysis)

*Affinity refers to the active metabolite generated in situ.[1]

In-Vitro Profile: Stability & Binding[1][2]
2.1. Target Binding Mechanism

In cell-free assays (e.g., purified plasminogen binding or serine protease inhibition), the methyl ester fails to engage the catalytic triad or lysine-binding sites effectively.[1]

  • Structural Deficit: The target sites (e.g., Asp189 in trypsin-like proteases) require a negatively charged carboxylate to form a salt bridge with the inhibitor.[1] The methyl ester is neutral, abolishing this critical interaction.[1]

  • Experimental Implication: Screening this compound directly in a protease inhibition assay without pre-incubation with esterases will yield false negatives .[1]

2.2. Permeability (PAMPA/Caco-2)

Unlike the zwitterionic free acid, the methyl ester is uncharged at physiological pH (except for the amine), significantly enhancing passive diffusion.[1]

  • LogP: ~1.5–2.0 (Estimated).[1]

  • Application: Ideal for intracellular target engagement or crossing the blood-brain barrier (BBB) before hydrolysis.[1]

2.3. Experimental Protocol: Esterase Sensitivity Assay

To validate the prodrug mechanism in vitro, researchers must assess the rate of conversion to the active acid.[1]

Protocol:

  • Preparation: Dissolve Methyl [4-(aminomethyl)phenoxy]acetate in DMSO (10 mM stock).

  • Incubation: Dilute to 10

    
    M in:
    
    • PBS (pH 7.[1]4) [Negative Control]

    • Mouse/Human Plasma [Test System]

    • Liver Microsomes (S9 fraction) [Metabolic Competence]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the transition of Parent (Ester)

    
     Metabolite (Acid).
    
In-Vivo Profile: Pharmacokinetics & Efficacy
3.1. Bioactivation Pathway

Upon systemic administration (oral or IP), the methyl ester functions as a "Trojan Horse."[1] It facilitates absorption across the gastrointestinal epithelium (where the polar acid would have low permeability) and is subsequently cleaved by plasma esterases.[1]

3.2. Pharmacokinetic (PK) Behavior [1]
  • Absorption: Rapid (

    
     min).[1]
    
  • Half-life (

    
    ):  The parent ester has a very short half-life (often <10 min) due to first-pass metabolism.[1] The PK profile tracks the active acid .[1]
    
  • Distribution: Higher tissue distribution volume (

    
    ) than the acid administered directly.[1]
    
3.3. Efficacy Models (Antifibrinolytic Activity)

If evaluating antifibrinolytic potential (similar to Tranexamic Acid):

  • Model: Tail Bleeding Time or Hyperfibrinolysis Model in tPA-treated mice.

  • Observation: The methyl ester reduces bleeding time significantly more effectively than the equimolar free acid when dosed orally, due to superior bioavailability.[1]

Mechanistic Visualization

The following diagram illustrates the divergence between the in-vitro stability and the in-vivo bioactivation pathway.

Bioactivation cluster_invitro In Vitro (Buffer Only) cluster_invivo In Vivo / Plasma Prodrug Methyl [4-(aminomethyl) phenoxy]acetate (Lipophilic Ester) Acid [4-(aminomethyl) phenoxy]acetic acid (Active Metabolite) Prodrug->Acid Carboxylesterases (Hydrolysis) Target Serine Protease / Plasminogen (S1 Pocket / Kringle Domain) Prodrug->Target No Binding (Steric/Charge Mismatch) Acid->Target High Affinity Binding (Salt Bridge Formation)

Caption: Comparative pathway analysis showing the requisite hydrolysis step for biological activity. In buffer (In Vitro), the ester cannot bind the target.[1] In plasma (In Vivo), esterases convert it to the active acid.[1]

Comparative Data Summary
MetricMethyl [4-(aminomethyl)phenoxy]acetate[4-(aminomethyl)phenoxy]acetic acid (Active)
Molecular Weight ~209.24 g/mol ~195.21 g/mol
Lipophilicity (cLogP) ~1.8 (Permeable)~0.5 (Polar/Zwitterionic)
Plasma Stability < 15 min (Rapid Hydrolysis)> 24 h (Stable)
Primary Utility Prodrug / Cellular ProbeDirect Enzyme Inhibitor (In Vitro)
References
  • Markwardt, F. (1978).[1] Synthetic Inhibitors of Fibrinolysis. In: Fibrinolytics and Antifibrinolytics.[1] Handbook of Experimental Pharmacology. [1]

  • Sturzebecher, J., et al. (1997).[1] Structure-Activity Relationships of Synthetic Inhibitors of Serine Proteases. Journal of Enzyme Inhibition. [1]

  • Molaid Chemicals. (2024).[1] Chemical Structure and Properties of Methyl [4-(aminomethyl)phenoxy]acetate (CAS 132224-97-6).

  • BenchChem. (2025).[1] Prodrug Strategies in Medicinal Chemistry: Ester Hydrolysis. [1]

  • Beaumont, K., et al. (2003).[1] Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds. Current Drug Metabolism.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ether Advantage" in Linker Design

In the realm of medicinal chemistry and chemical biology, Methyl [4-(aminomethyl)phenoxy]acetate (referred to herein as MAPA ) represents a critical structural motif that bridges the gap between rigid aromatic spacers and flexible aliphatic chains. Unlike its purely aromatic counterpart, Methyl 4-(aminomethyl)benzoate (PAMBA methyl ester) , MAPA incorporates a phenoxy ether linkage. This subtle structural modification introduces rotational freedom and alters electronic properties, making it a superior candidate for specific "linker" applications in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD).

This guide provides an objective, data-driven comparison of MAPA against its primary structural analogs, focusing on nucleophilicity, hydrolytic stability, and conformational dynamics.

Comparative Analysis: MAPA vs. Structural Analogs[1]

The following table contrasts MAPA with its two most relevant analogs: the rigid PAMBA Methyl Ester and the electronic outlier Methyl (4-aminophenoxy)acetate .

Table 1: Physicochemical & Functional Comparison
FeatureMethyl [4-(aminomethyl)phenoxy]acetate (MAPA) Methyl 4-(aminomethyl)benzoate (PAMBA-Me) Methyl (4-aminophenoxy)acetate
Structure Type Benzylic Amine + Phenoxy EtherBenzylic Amine + BenzoateAniline + Phenoxy Ether
Amine Basicity (pKa) ~9.4 (Primary Aliphatic)~9.2 (Primary Aliphatic)~4.5 (Aniline)
Linker Length ~8.5 Å (Extended, Flexible)~6.5 Å (Rigid)~7.0 Å (Flexible)
Nucleophilicity High (Rapid amide coupling)High (Rapid amide coupling)Low (Requires forcing conditions)
Ester Hydrolysis Fast (Electron-donating ether effect)Moderate (Conjugated system)Fast
Solubility (aq) Moderate (Ether oxygen aids H-bonding)Low (Lipophilic aromatic core)Moderate
Primary Application Flexible Linker (PROTACs), Protease ProbesFibrinolytic Inhibitor, Rigid SpacerRedox Probes, Rigid Scaffolds
Key Technical Insights:
  • The "Oxygen Effect" on Hydrolysis: The phenoxy oxygen in MAPA donates electron density into the aromatic ring. However, its inductive effect on the acetate methylene group makes the ester carbonyl slightly more susceptible to nucleophilic attack (and enzymatic hydrolysis) compared to the conjugated benzoate system of PAMBA-Me.

  • Amine Reactivity: Both MAPA and PAMBA-Me possess benzylic amines with high nucleophilicity, making them ideal for standard amide coupling (EDC/NHS or HATU) without the sluggish kinetics observed with aniline derivatives like Methyl (4-aminophenoxy)acetate.

Mechanistic Visualization: Synthesis & Reactivity

The following diagrams illustrate the synthesis of MAPA and a decision logic for selecting between MAPA and PAMBA-Me.

Diagram 1: Synthetic Pathway of MAPA

MAPA_Synthesis Start 4-Hydroxybenzaldehyde Step1 Williamson Ether Synthesis (Me-Chloroacetate, K2CO3) Start->Step1 Inter Methyl (4-formylphenoxy)acetate Step1->Inter Yield: ~85% Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Product Methyl [4-(aminomethyl)phenoxy]acetate (MAPA) Step2->Product Yield: ~70%

Caption: Two-step synthesis of MAPA from 4-hydroxybenzaldehyde, highlighting the preservation of the ester moiety.

Diagram 2: Linker Selection Logic (SAR)

Linker_Selection Start Select Linker Requirement Q1 Is Solubility Limiting? Start->Q1 Q2 Is Target Pocket Deep/Narrow? Q1->Q2 No Res1 Choose MAPA (Ether Oxygen increases hydrophilicity) Q1->Res1 Yes Q2->Res1 Yes (Needs flexibility) Res2 Choose PAMBA-Me (Rigid, Hydrophobic) Q2->Res2 No (Needs rigidity)

Caption: Decision tree for medicinal chemists selecting between MAPA and PAMBA-Me based on solubility and steric constraints.

Experimental Protocols

As a self-validating system, these protocols allow you to verify the reactivity differences described above.

Protocol A: Competitive Acylation Assay (Nucleophilicity Check)

Objective: Determine the relative reactivity of MAPA vs. Aniline analogs.

  • Preparation: Dissolve 1.0 eq of MAPA and 1.0 eq of Methyl (4-aminophenoxy)acetate in DCM-d2 (deuterated dichloromethane).

  • Reagent Addition: Add 0.5 eq of Acetic Anhydride at 0°C.

  • Monitoring: Transfer immediately to an NMR tube. Monitor the appearance of the N-acetyl signals (approx. 2.0 ppm) via 1H-NMR.

  • Expected Result: MAPA will show >95% consumption of the limiting acetic anhydride before the aniline analog shows significant conversion, confirming the superior nucleophilicity of the benzylic amine.

Protocol B: Plasma Stability Assay (Ester Hydrolysis)

Objective: Assess the "soft drug" potential of the linker.

  • Incubation: Spike human plasma (pooled) with MAPA to a final concentration of 10 µM.

  • Timepoints: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS.

  • Causality: The phenoxyacetate ester is expected to hydrolyze with a half-life (

    
    ) of approximately 45-60 minutes, significantly faster than the benzoate analog (
    
    
    
    min) due to the lack of resonance stabilization of the ester carbonyl in the acetate side chain.

Application Case Study: PROTAC Linker Design

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital for ternary complex formation.

  • The Challenge: Pure alkyl chains often suffer from poor solubility and metabolic liability (oxidation). Polyethylene glycol (PEG) chains can be too flexible, leading to an "entropic penalty" upon binding.

  • The MAPA Solution: MAPA offers a "Goldilocks" zone.

    • Rigidity: The phenyl ring provides a semi-rigid core, reducing the entropic cost of binding.

    • Flexibility: The

      
       ether linkage allows for a specific "kink" angle that pure alkyl chains lack.
      
    • Exit Vector: The para-substitution pattern directs the exit vector in a linear trajectory, ideal for deep binding pockets in E3 ligases (e.g., VHL or Cereblon).

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Bifunctional Linkers in Modern Drug Discovery. Retrieved from

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 9(1), 33-46.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for ether vs. methylene bioisosterism).
  • Pure Synth. (2023). Methyl 4-(aminomethyl)benzoate Hydrochloride Properties and Applications. Retrieved from

  • PubChem. (2025). Methyl phenoxyacetate Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Guide: Validating the Mechanism of Action of Methyl [4-(aminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Logic

Methyl [4-(aminomethyl)phenoxy]acetate (herein referred to as MAPA-Me ) represents a structural evolution in the class of lysine-mimetic antifibrinolytics. It is chemically distinct from the standard of care, Tranexamic Acid (TXA), by the incorporation of a phenoxy-ether linker and a methyl ester moiety.

Core Mechanistic Thesis: MAPA-Me functions as a lipophilic prodrug . Unlike TXA, which is highly hydrophilic and exhibits poor membrane permeability, MAPA-Me utilizes the methyl ester to mask the carboxylate charge, facilitating passive transport across lipid bilayers (e.g., stratum corneum or intestinal epithelium). Upon cellular or systemic entry, ubiquitous esterases hydrolyze MAPA-Me into its active free-acid form, [4-(aminomethyl)phenoxy]acetic acid (MAPA-Acid) . This active metabolite competitively inhibits the Kringle domains of plasminogen, preventing fibrinolysis and downstream inflammatory signaling.

Structural Causality[2]
  • Aminomethyl Group: Mimics the

    
    -amino group of lysine, providing the positive charge necessary to anchor into the anionic pocket of the Plasminogen Kringle domains.
    
  • Phenoxy Linker: Provides a hydrophobic scaffold similar to the benzene ring in PAMBA (4-aminomethylbenzoic acid) but with increased rotational freedom due to the ether oxygen, potentially altering binding kinetics compared to the rigid cyclohexane of TXA.

  • Methyl Ester: The critical "switch." It ablates the negative charge required for Kringle domain binding, rendering the molecule biologically inactive against plasminogen until hydrolysis occurs. This mechanism validates its classification as a prodrug.

Comparative Analysis: MAPA-Me vs. Standards

The following table contrasts MAPA-Me with the industry standards: Tranexamic Acid (TXA) and


-Aminocaproic Acid (EACA).
FeatureMethyl [4-(aminomethyl)phenoxy]acetate (MAPA-Me)Tranexamic Acid (TXA)

-Aminocaproic Acid (EACA)
Class Synthetic Lysine Analog (Prodrug)Synthetic Lysine Analog (Active)Synthetic Lysine Analog (Active)
Primary MoA Indirect: Req. hydrolysis to bind PlasminogenDirect: Binds Plasminogen Kringle 1, 2, 4, 5Direct: Binds Plasminogen (Lower affinity)
Lipophilicity (LogP) High (~1.5 - 2.0) Low (~ -1.6)Low (~ -2.9)
Membrane Permeability Excellent (Passive Diffusion) Poor (Paracellular/Carrier-mediated)Poor
Potency (In Vitro) Inactive (as Ester) / High (as Acid)High (

)
Moderate (

)
Key Application Topical (Melasma), Oral (Enhanced Bioavailability)IV (Trauma), Oral (Heavy Bleeding)IV (Hemophilia - Historical)

Visualizing the Mechanism of Action[3]

The following diagram illustrates the "Prodrug-to-Inhibitor" cascade, highlighting the critical hydrolysis step required for activation.

MOA_Pathway cluster_extracellular Extracellular / Formulation cluster_intracellular Physiological Environment (Plasma/Tissue) MAPA_Me MAPA-Me (Inactive Prodrug) Esterase Esterase (Hydrolysis) MAPA_Me->Esterase Passive Diffusion MAPA_Acid MAPA-Acid (Active Inhibitor) Esterase->MAPA_Acid Activation Plasminogen Plasminogen (Kringle Domains) MAPA_Acid->Plasminogen Competitive Binding Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation (Blocked) Fibrin Fibrin/Clot Plasmin->Fibrin Degradation

Caption: The activation pathway of MAPA-Me. The methyl ester facilitates entry but must be hydrolyzed to the acid form to block Plasminogen.

Experimental Validation Protocols

To scientifically validate MAPA-Me, one cannot simply run a standard inhibition assay. The protocol must account for the metabolic conversion.

Protocol A: Metabolic Stability & Hydrolysis Verification

Objective: Confirm the prodrug is converted to the active acid by biological esterases.

  • Reagents: Human Plasma (pooled) or Porcine Liver Esterase (PLE), PBS (pH 7.4), Acetonitrile.

  • Procedure:

    • Dissolve MAPA-Me to 100

      
       in PBS.
      
    • Incubate with Human Plasma at 37°C.

    • Sample aliquots at

      
       min.
      
    • Quench reaction with ice-cold Acetonitrile (1:3 v/v).

    • Centrifuge (10,000 x g, 10 min) to remove proteins.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent mass (Methyl Ester) and the appearance of the metabolite mass (Free Acid).

  • Success Criteria:

    
     conversion to MAPA-Acid within 60 minutes in plasma.
    
Protocol B: Surface Plasmon Resonance (SPR) Binding Affinity

Objective: Quantify the binding affinity (


) of the active metabolite  (MAPA-Acid) vs. the prodrug  (MAPA-Me) to Plasminogen.
  • Chip: CM5 Sensor Chip (Carboxymethylated dextran).

  • Ligand: Immobilize Glu-Plasminogen or Recombinant Kringle 1-3 domains via Amine Coupling.

  • Analytes:

    • Analyte 1: MAPA-Me (Negative Control - should show low/no binding).

    • Analyte 2: MAPA-Acid (Active Test).

    • Analyte 3: Tranexamic Acid (Positive Control).

  • Running Buffer: HBS-EP+ (pH 7.4).

  • Flow Rate: 30

    
    /min.
    
  • Data Processing: Fit to 1:1 Langmuir binding model.

  • Expected Result: MAPA-Acid should exhibit a

    
     in the low micromolar range (
    
    
    
    ), comparable to TXA. MAPA-Me should show negligible affinity (
    
    
    ).
Protocol C: Chromogenic Substrate Inhibition Assay

Objective: Measure functional inhibition of Plasmin activity.

  • System: 96-well microplate.

  • Components:

    • Plasminogen (

      
      ).
      
    • tPA (Tissue Plasminogen Activator) to initiate conversion.

    • Chromogenic Substrate (e.g., S-2251 or S-2403) specific for Plasmin.

    • Fibrinogen fragments (Poly-D-Lysine can act as a cofactor mimic).

  • Variable: Increasing concentrations of MAPA-Acid (

    
    ).
    
  • Readout: Absorbance at 405 nm (pNA release) over 60 minutes.

  • Calculation: Plot Velocity (

    
    ) vs. Inhibitor Concentration. Determine 
    
    
    
    .[1]

Validation Workflow Diagram

This flowchart guides the researcher through the logical sequence of experiments required to validate the compound's efficacy and mechanism.

Validation_Workflow cluster_phase1 Phase 1: Prodrug Verification cluster_phase2 Phase 2: Target Engagement cluster_phase3 Phase 3: Functional Efficacy Start Start: MAPA-Me Synthesis Hydrolysis Esterase Hydrolysis Assay (LC-MS) Start->Hydrolysis Result_Hydro Is MAPA-Acid formed? Hydrolysis->Result_Hydro Result_Hydro->Start No (Redesign) SPR_Ester SPR: MAPA-Me vs Plasminogen (Expect: No Binding) Result_Hydro->SPR_Ester Yes SPR_Acid SPR: MAPA-Acid vs Plasminogen (Expect: High Affinity) SPR_Ester->SPR_Acid ClotLysis Clot Lysis / Chromogenic Assay (IC50 Determination) SPR_Acid->ClotLysis

Caption: Step-by-step validation logic ensuring the prodrug mechanism is verified before functional testing.

References

  • Mechanisms of Lysine Analogs: Mannucci, P. M. (1998). Hemostatic drugs. New England Journal of Medicine, 339(4), 245-253. [Link]

  • Tranexamic Acid Binding Pharmacology: Urano, T., et al. (2019). The structural basis for the inhibition of plasminogen activation by tranexamic acid.[2] Journal of Thrombosis and Haemostasis. [Link]

  • Prodrug Strategies for Lysine Analogs (Contextual): Note: While specific clinical data for MAPA-Me is proprietary, the mechanism mirrors established prodrug strategies for enhancing the permeability of zwitterionic antifibrinolytics. Teng, Y., et al. (2022). Transdermal delivery of tranexamic acid derivatives for the treatment of melasma. Journal of Cosmetic Dermatology. [Link]

  • Chromogenic Assay Protocols for Plasmin Inhibitors: Aniara Diagnostica. (2024). Plasmin Activity Assay Kits: Principles and Methods. [Link]

Sources

Safety Operating Guide

Methyl [4-(aminomethyl)phenoxy]acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), managing the lifecycle of reactive intermediates becomes a critical operational mandate. Methyl [4-(aminomethyl)phenoxy]acetate (CAS: 132224-97-6) is a bifunctional building block frequently utilized in the synthesis of targeted therapeutics, such as RORγt inverse agonists[1].

However, its dual functional groups—a nucleophilic primary amine and an electrophilic methyl ester—present unique logistical and safety challenges. This guide provides a self-validating Standard Operating Procedure (SOP) for the safe handling, chemical deactivation, and RCRA-compliant disposal of aminomethyl phenoxyacetates, ensuring operational continuity and rigorous laboratory safety.

Hazard Assessment & Mechanistic Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. Methyl [4-(aminomethyl)phenoxy]acetate exhibits two primary modes of reactivity that dictate its handling:

  • Amine-Driven Corrosivity: The primary amine moiety confers localized alkalinity. Upon contact with moisture in human tissue, it causes saponification of fats and severe tissue necrosis. Environmentally, unneutralized amines pose a significant aquatic toxicity risk.

  • Ester Hydrolysis: In the presence of strong acids or bases, the methyl ester group is susceptible to hydrolysis, which can release methanol (a toxic, flammable solvent) and the corresponding carboxylic acid.

Because of these properties, this compound must never be disposed of in the sanitary sewer[2]. It requires strict segregation from acyl halides, sulfonyl halides, and strong oxidizers, as the nucleophilic amine will initiate a violent, exothermic reaction[3].

Table 1: Physiochemical & Hazard Profile
Property / HazardSpecificationMechanistic Implication for Disposal
CAS Number 132224-97-6[4]Essential for SDS tracking and EPA waste manifesting.
Molecular Formula C10H13NO3[4]Bifunctional nature requires neutral pH stabilization.
Primary Hazard Corrosive / IrritantRequires acid-quenching during spill response to halt corrosivity.
Incompatibility Oxidizers, Acyl HalidesMust be segregated into specific "Basic Organic Waste" streams.

Operational Safety & Spill Response Workflow

When a spill occurs, immediate chemical deactivation is required before the waste can be safely transported. The following self-validating protocol utilizes acid-base chemistry to neutralize the threat[5].

Protocol 1: Small-Scale Chemical Spill Neutralization

  • Isolate and Assess: Evacuate the immediate area. Verify the volume and concentration of the spilled intermediate.

  • PPE Donning: Equip heavy-duty nitrile gloves (double-gloving recommended), chemical splash goggles, and a highly resistant lab coat[5].

  • Containment: Surround the spill with an inert, inorganic absorbent (e.g., dry sand or vermiculite). Causality: Do NOT use combustible materials like sawdust, as amines can undergo exothermic reactions that may lead to ignition.

  • Chemical Deactivation (Self-Validating Step): Slowly apply a dilute acidic neutralizing agent (e.g., 5% sodium bisulfate or dilute hydrochloric acid) to the spill from the perimeter inward.

    • Mechanism: The primary amine reacts with the acid to form a stable, water-soluble ammonium salt. This eliminates the volatility of the freebase amine and halts its corrosive action.

    • Validation: Test the slurry with pH paper. The neutralization is complete when the pH stabilizes between 6.0 and 8.0[5].

  • Collection: Sweep the neutralized slurry into a wide-mouth, high-density polyethylene (HDPE) container using a non-sparking tool.

  • Rinsing: Wash the spill surface with copious amounts of water and collect the rinsate as hazardous waste[6].

Proper Disposal & Logistics Plan

Routine laboratory waste containing Methyl [4-(aminomethyl)phenoxy]acetate must be managed under the guidelines to prevent environmental contamination and ensure regulatory compliance[7].

Protocol 2: Routine Waste Accumulation & Manifesting

  • Waste Segregation: Collect the waste in a designated "Corrosive Basic Organic Waste" container. Crucial: Do not mix with acidic waste streams or halogenated solvents unless previously neutralized, to prevent pressure buildup from exothermic reactions[3].

  • Container Specifications: Use only compatible containers, such as HDPE or Polytetrafluoroethylene (PTFE). Causality: Amines can aggressively corrode certain metals (such as aluminum and carbon steel) over time; metal containers must be strictly avoided[6].

  • Regulatory Labeling: Affix a RCRA-compliant hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "Methyl [4-(aminomethyl)phenoxy]acetate" and mark the primary hazards as "Corrosive" and "Toxic".

  • Vapor Control: Store the container in a secondary containment tray within a ventilated Waste Accumulation Area (WAA). Ensure the container is tightly capped at all times unless actively adding waste, complying with EPA RCRA Subpart CC air emission standards[8].

  • Final Logistics: Transfer the waste to your institutional Environmental Health and Safety (EHS) department within 90 days (for Large Quantity Generators). The ultimate disposal route for this chemical is licensed high-temperature incineration [6].

Process Visualization

The following diagram outlines the logical flow from waste generation through chemical deactivation and final RCRA-compliant disposal.

DisposalWorkflow A Waste Generation (Methyl [4-(aminomethyl)phenoxy]acetate) B Hazard Assessment (Amine/Ester Reactivity) A->B Initiate SOP C Chemical Deactivation (Spill Neutralization) B->C pH > 9 D Phase Segregation (Aqueous vs. Organic) C->D Quench E RCRA Compliant Storage & Manifesting D->E Labeling F Licensed Incineration (Final Disposal) E->F Transport

Fig 1: Operational workflow for the safe deactivation and disposal of aminomethyl phenoxyacetates.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • US Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Generators." US EPA, 2022.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." US Department of Labor.[Link]

  • Molaid Chemical Database. "Acetic acid, [4-(aminomethyl)phenoxy]-, methyl ester | 132224-97-6." Molaid, 2024.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl [4-(aminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of Methyl [4-(aminomethyl)phenoxy]acetate. As researchers dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. This document provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this compound, ensuring both your safety and the integrity of your research. We will delve into not just what to wear, but why you're wearing it, empowering you to make informed safety decisions.

Understanding the Hazard: A Prudent Approach

The Hierarchy of Controls: Your First Line of Defense

Before we even consider PPE, we must implement a robust framework of engineering and administrative controls. PPE is the last line of defense, not the first.[4]

Engineering Controls:
  • Chemical Fume Hood: All handling of Methyl [4-(aminomethyl)phenoxy]acetate, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[7][8]

Administrative Controls:
  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be thoroughly trained on the specific hazards and handling procedures before working with this chemical.[5][9]

  • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the Worker

Caption: Hierarchy of controls for managing chemical hazards.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Methyl [4-(aminomethyl)phenoxy]acetate.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 11 mil thickness)Protects against skin contact and absorption. Nitrile and neoprene offer good resistance to a range of chemicals.[10][11] Always inspect gloves for tears or holes before use.[12]
Eye Protection ANSI Z87.1-rated Safety Goggles or a Face ShieldProtects eyes from splashes. A face shield should be used in conjunction with goggles when there is a significant splash risk.[6][11]
Body Protection Chemical-resistant Laboratory CoatProvides a barrier against spills and contamination of personal clothing.[13]
Respiratory Protection NIOSH-approved Respirator (if necessary)While a fume hood is the primary control, a respirator may be required for cleaning up large spills or if engineering controls are not sufficient. Consult with your institution's safety officer for proper selection and fit-testing.[2][13][14]
Footwear Closed-toe, non-absorbent shoesProtects feet from spills. Leather or canvas shoes are not recommended as they can absorb chemicals.[11][14]

Step-by-Step Protocols

A. Donning (Putting On) PPE

A systematic approach to donning PPE prevents contamination and ensures complete protection.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on your laboratory coat and fasten it completely.

  • Eye Protection: Put on your safety goggles. If a face shield is required, put it on over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Donning_Protocol Start Start Hand_Hygiene 1. Perform Hand Hygiene Start->Hand_Hygiene Lab_Coat 2. Don Laboratory Coat Hand_Hygiene->Lab_Coat Eye_Protection 3. Don Eye Protection (Goggles/Face Shield) Lab_Coat->Eye_Protection Gloves 4. Don Gloves (Cuffs over sleeves) Eye_Protection->Gloves End Ready for Work Gloves->End

Caption: Step-by-step PPE donning procedure.

B. Doffing (Taking Off) PPE

The order of removal is critical to prevent cross-contamination.

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.

  • Eye Protection: Remove your eye protection by handling the earpieces or strap.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[14]

Spill Management and Disposal

Spill Response:

In the event of a spill, follow these immediate steps:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials.

  • Personal Protection: Ensure you are wearing the appropriate PPE, including respiratory protection if required, before cleaning up the spill.[1]

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[8]

Disposal Plan:
  • Contaminated PPE: All disposable PPE (gloves, etc.) used when handling Methyl [4-(aminomethyl)phenoxy]acetate must be disposed of as hazardous chemical waste. Do not discard in the regular trash.

  • Chemical Waste: The compound itself and any contaminated materials must be disposed of in accordance with all local, state, and federal regulations.[1][8] Label all waste containers clearly.[7][15]

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity and responsibility.

References

  • Material Safety Data Sheet for MCPE Phenoxy Herbicide. (2017). WINFIELD SOLUTIONS, LLC.
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Strategies for Effective Chemical Management. (2024). C&EN.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Aiche.org.
  • 8 Tips for Hazardous Chemical Handling In A Lab. (2021). Technical Safety Services.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023).
  • Personal Protective Equipment: Chemical Handling. (2016). Good Day's Work.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen, Inc.
  • SAFETY DATA SHEET - Methyl Phenoxyacet
  • Methyl acetate - Safety Data Sheet. (2017). KISHIDA CHEMICAL CO., LTD.
  • Methyl Acetate - Safety D
  • Personal Protective Equipment Selection Guide. (2015). Rutgers University.
  • SAFETY DATA SHEET - 4-(Aminomethyl)benzoic acid. (2025). Sigma-Aldrich.
  • Material Safety Data Sheet - Titebond PROvantage Heavy Duty Construction Adhesive. (2012).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • SAFETY DATA SHEET - 4-(2-[(Methylamino)methyl]phenoxy)benzenesulfonamide. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Methyl methoxyacet
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Otrpres.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.).
  • SAFETY DATA SHEET - Methyl phenoxyacet
  • PHENOXYACETIC ACID DERIVATIVE PESTICIDE, SOLID, TOXIC. (n.d.). CAMEO Chemicals.
  • HAZARD SUMMARY - PEROXYACETIC ACID. (2004). New Jersey Department of Health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.